molecular formula C10H7BrClN B13858959 6-(Bromomethyl)-7-chloroquinoline

6-(Bromomethyl)-7-chloroquinoline

Número de catálogo: B13858959
Peso molecular: 256.52 g/mol
Clave InChI: MQEBUDORPHOYLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Bromomethyl)-7-chloroquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Bromomethyl)-7-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-7-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H7BrClN

Peso molecular

256.52 g/mol

Nombre IUPAC

6-(bromomethyl)-7-chloroquinoline

InChI

InChI=1S/C10H7BrClN/c11-6-8-4-7-2-1-3-13-10(7)5-9(8)12/h1-5H,6H2

Clave InChI

MQEBUDORPHOYLI-UHFFFAOYSA-N

SMILES canónico

C1=CC2=CC(=C(C=C2N=C1)Cl)CBr

Origen del producto

United States
Foundational & Exploratory

Chemical structure and properties of 6-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Synthetic Protocols of 6-(Bromomethyl)-7-chloroquinoline

Executive Summary

In the realm of medicinal chemistry and rational drug design, the functionalization of privileged scaffolds is a critical step in developing targeted therapeutics. 6-(Bromomethyl)-7-chloroquinoline is a highly versatile, bifunctional building block. The quinoline core provides a proven pharmacophore frequently utilized in kinase inhibitors and antimalarial agents. Meanwhile, the 7-chloro substituent modulates both the lipophilicity and metabolic stability of the ring, and the 6-bromomethyl group serves as an exceptionally reactive electrophilic handle for late-stage diversification via nucleophilic substitution.

This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven, self-validating synthetic protocols for its generation and application.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical parameters of 6-(Bromomethyl)-7-chloroquinoline is essential for predicting its behavior in both synthetic workflows and biological systems. The data below is synthesized from established structural analogs and quinoline derivatives[1],[2],[3].

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C₁₀H₇BrClNDictates stoichiometric calculations for synthesis.
Molecular Weight 256.53 g/mol Optimal for fragment-based drug discovery (FBDD) integration.
LogP (Predicted) ~3.4High lipophilicity; requires polar aprotic solvents for reactions.
Topological Polar Surface Area (TPSA) 12.9 ŲExcellent membrane permeability; ideal for intracellular targeting.
Hydrogen Bond Donors 0Prevents unwanted self-aggregation in solution.
Hydrogen Bond Acceptors 1 (Quinoline Nitrogen)Can participate in target binding or be protonated for solubility.

Mechanisms of Reactivity

The synthetic utility of 6-(Bromomethyl)-7-chloroquinoline is driven by the synergistic electronic effects of its functional groups.

  • Electrophilic Benzylic Carbon: The bromomethyl group (-CH₂Br) at the C6 position is highly susceptible to bimolecular nucleophilic substitution (Sₙ2). The adjacent aromatic quinoline ring stabilizes the Sₙ2 transition state via π-orbital overlap, significantly lowering the activation energy compared to aliphatic bromides.

  • Electronic Modulation by the Core: The electron-withdrawing nature of both the quinoline nitrogen and the C7 chlorine atom further polarizes the C-Br bond. This makes the benzylic carbon highly electrophilic and reactive toward amines, thiols, and alkoxides.

  • Steric and Metabolic Shielding: The chlorine atom at C7 serves a dual purpose. Sterically, it directs the conformation of bulky nucleophiles introduced at C6. Metabolically, it blocks cytochrome P450-mediated oxidation at the 7-position—a common metabolic liability in quinoline-based therapeutics.

Synthetic Methodology: Wohl-Ziegler Radical Bromination

The standard approach to synthesizing 6-(Bromomethyl)-7-chloroquinoline is the free-radical bromination of its precursor, 7-chloro-6-methylquinoline.

Mechanistic Rationale

The reaction utilizes N-bromosuccinimide (NBS) rather than molecular bromine (Br₂). Causality: NBS provides a low, steady-state concentration of bromine radicals (Br•). This strictly favors substitution at the benzylic methyl group while suppressing unwanted electrophilic aromatic substitution on the quinoline ring[4]. A radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), is required to homolytically cleave and initiate the radical chain reaction.

Historically, carbon tetrachloride (CCl₄) was the solvent of choice. However, modern protocols substitute CCl₄ with acetonitrile (MeCN) or chlorobenzene. Causality: Acetonitrile provides a polar aprotic environment that effectively solvates the intermediates without the severe environmental and toxicological liabilities of CCl₄[5].

G AIBN AIBN / BPO (Initiator) Radical Radical Formation (Homolytic Cleavage) AIBN->Radical Heat/hv Substrate 7-Chloro-6-methylquinoline Radical->Substrate H-abstraction BenzylicRadical Benzylic Radical Intermediate Substrate->BenzylicRadical NBS NBS (Bromine Source) BenzylicRadical->NBS Br transfer Product 6-(Bromomethyl)-7- chloroquinoline NBS->Product

Caption: Mechanism of Wohl-Ziegler radical bromination of 7-chloro-6-methylquinoline.

Self-Validating Experimental Protocol
  • Initiation: Dissolve 7-chloro-6-methylquinoline (1.0 eq) in anhydrous acetonitrile. Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Causality & Validation: The strict use of 1.05 equivalents of NBS is a self-validating control to ensure complete conversion of the starting material while preventing the formation of the highly unreactive dibromomethyl byproduct[4],[6].

  • Propagation: Heat the reaction mixture to reflux (approx. 80°C) under an inert argon atmosphere for 3–4 hours.

    • Validation: Monitor the reaction hourly via LC-MS or TLC (Thin Layer Chromatography). The reaction is deemed complete only when the starting material peak is entirely consumed, preventing over-reaction.

  • Termination & Workup: Cool the mixture to 0°C to precipitate the succinimide byproduct. Filter the solid, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure product.

Applications in Drug Development: Sₙ2 Functionalization

Once synthesized, 6-(Bromomethyl)-7-chloroquinoline acts as a linchpin for generating diverse compound libraries. It is most commonly subjected to Sₙ2 substitution to append solubilizing groups or target-binding motifs (e.g., piperazines, morpholines) critical for kinase inhibitor efficacy.

Experimental Protocol: Sₙ2 Substitution Workflow
  • Preparation: Dissolve 6-(Bromomethyl)-7-chloroquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add the target nucleophile (e.g., a secondary amine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq).

    • Causality: The benzylic bromide is highly reactive, but the reaction generates hydrobromic acid (HBr). The addition of 2.0 equivalents of base scavenges the HBr, preventing the protonation of the nucleophile (which would render it inactive) and driving the equilibrium toward product formation.

  • Reaction & Validation: Stir at room temperature or mild heat (40°C) for 2–6 hours. Validate completion via LC-MS.

  • Isolation: Quench with ice water to precipitate the product, or extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

G Start 6-(Bromomethyl)-7-chloroquinoline (Electrophile) Product Substituted 7-chloroquinoline Derivative Start->Product SN2 Reaction Nucleophile Nucleophile (1°/2° Amine, Thiol, Alkoxide) Nucleophile->Product Base Base (K2CO3, DIPEA) Base->Product Scavenges HBr Solvent Polar Aprotic Solvent (DMF, MeCN) Solvent->Product Solvates transition state

Caption: Workflow for SN2 functionalization of 6-(bromomethyl)-7-chloroquinoline.

References

  • Gensini, M., et al. "Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides". ResearchGate / Letters in Organic Chemistry.[Link]

  • SCIRP. "A Facile Synthesis of 9,10-Dimethoxybenzo[6,7]- ox-epino[3,4-b]quinolin-13(6H)-one and Its Derivatives". Scientific Research Publishing.[Link]

  • PubChem. "6-Chloroquinoline | C9H6ClN | CID 69163". National Institutes of Health.[Link]

  • PubChemLite. "8-(bromomethyl)-5-chloroquinoline (C10H7BrClN)". Université du Luxembourg. [Link]

Sources

6-(Bromomethyl)-7-chloroquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(Bromomethyl)-7-chloroquinoline: Synthesis, Characterization, and Potential Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] Functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties, making it a privileged structure in drug discovery.[2][4] This guide focuses on a specific, functionalized derivative: 6-(Bromomethyl)-7-chloroquinoline .

A search for a Chemical Abstracts Service (CAS) number for 6-(Bromomethyl)-7-chloroquinoline yields no specific results, suggesting that this compound is likely a novel chemical entity or is not widely reported in the public domain. Therefore, this document serves as a comprehensive technical guide for researchers and drug development professionals, outlining a proposed synthetic pathway, robust characterization methodologies, and a discussion of its potential as a versatile intermediate for creating new chemical entities.

As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical and practical workflow for the de novo synthesis and validation of this target compound, grounded in established chemical principles and field-proven insights.

PART 1: Physicochemical Properties and CAS Number Information

Since 6-(Bromomethyl)-7-chloroquinoline is not commercially available, its properties must be theoretically calculated. These values are essential for experimental planning and characterization.

Calculated Physicochemical Data
PropertyValue
Chemical Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
IUPAC Name 6-(Bromomethyl)-7-chloroquinoline
Canonical SMILES C1=CC(=C(C2=C1N=CC=C2)Cl)CBr
InChI Key (Predicted)
A Note on the CAS Registry Number

A CAS Registry Number is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service.[5][6] Since 6-(Bromomethyl)-7-chloroquinoline is a novel compound, it does not have a pre-assigned CAS number. For a newly synthesized and characterized substance to be registered, it must be reported in the scientific literature or submitted directly to the CAS for registration.[7][8] The registration process requires sufficient analytical data to confirm the substance's unique identity and structure.[9]

PART 2: Proposed Synthesis of 6-(Bromomethyl)-7-chloroquinoline

The synthesis of the target compound can be logically approached in two main stages: first, the construction of the quinoline core with the necessary substituents (a chloro group at position 7 and a methyl group at position 6), followed by the selective bromination of the methyl group.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Benzylic Bromination 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Reaction_Mix_1 Skraup Synthesis 3-Chloro-4-methylaniline->Reaction_Mix_1 Glycerol Glycerol Glycerol->Reaction_Mix_1 Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Mix_1 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mix_1 7_chloro_6_methylquinoline 7-Chloro-6-methylquinoline 7_chloro_6_methylquinoline_2 7-Chloro-6-methylquinoline 7_chloro_6_methylquinoline->7_chloro_6_methylquinoline_2 Purification & Isolation Reaction_Mix_1->7_chloro_6_methylquinoline Cyclization NBS N-Bromosuccinimide (NBS) Reaction_Mix_2 Free-Radical Bromination NBS->Reaction_Mix_2 Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Reaction_Mix_2 Solvent Solvent (e.g., CCl₄) Solvent->Reaction_Mix_2 Target_Compound 6-(Bromomethyl)-7-chloroquinoline 7_chloro_6_methylquinoline_2->Reaction_Mix_2 Reaction_Mix_2->Target_Compound Bromination

Caption: Proposed two-step synthesis of 6-(Bromomethyl)-7-chloroquinoline.

Step 1: Synthesis of the Precursor, 7-Chloro-6-methylquinoline

The Skraup synthesis is a classic and effective method for creating the quinoline ring system from an aniline derivative.[10] By starting with 3-chloro-4-methylaniline, the cyclization reaction is regiochemically directed to yield the desired 7-chloro-6-methylquinoline isomer.

Experimental Protocol: Skraup Synthesis

  • Reaction Setup: In a 500 mL three-necked round-bottom flask fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-chloro-4-methylaniline (1.0 eq).

  • Reagent Addition: To the flask, add glycerol (3.0 eq), a mild oxidizing agent such as nitrobenzene (1.2 eq), and ferrous sulfate (FeSO₄) as a moderator to control the reaction's exothermicity.

  • Acid Catalysis: Slowly and with vigorous stirring, add concentrated sulfuric acid (H₂SO₄) (2.5 eq) through the dropping funnel. The addition is highly exothermic and should be done carefully, possibly with external cooling.

  • Heating: Heat the reaction mixture to 120-130°C for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and cautiously dilute with water.

    • Remove the unreacted nitrobenzene via steam distillation.

    • Make the solution alkaline by adding a concentrated sodium hydroxide (NaOH) solution. This will precipitate the crude product.

  • Purification: The crude 7-chloro-6-methylquinoline can be purified by steam distillation followed by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Free-Radical Bromination of 7-Chloro-6-methylquinoline

The conversion of the methyl group to a bromomethyl group is best achieved via a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[11] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the reaction.[12][13]

Experimental Protocol: Benzylic Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 7-chloro-6-methylquinoline (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

  • Initiation: Heat the mixture to reflux. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.[13][14]

  • Reaction Monitoring: The reaction can be monitored by TLC. The completion is often indicated by the succinimide by-product floating to the top of the solvent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide by-product.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude 6-(Bromomethyl)-7-chloroquinoline can be purified by recrystallization from a solvent system like hexanes/ethyl acetate.

PART 3: Structural Elucidation and Characterization

For a novel compound, unambiguous structural confirmation is paramount. A combination of spectroscopic methods must be employed to validate the identity and purity of the synthesized 6-(Bromomethyl)-7-chloroquinoline.[15]

G Start Synthesized Crude Product Purification Purification (Recrystallization / Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Structure_Confirmation Spectroscopic Analysis Purity_Check->Structure_Confirmation NMR ¹H & ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS FTIR FT-IR Spectroscopy Structure_Confirmation->FTIR Final_Product Characterized 6-(Bromomethyl)-7-chloroquinoline NMR->Final_Product MS->Final_Product FTIR->Final_Product

Caption: Experimental workflow for purification and characterization.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic Protons (δ 7.5-9.0 ppm): A set of doublets and singlets corresponding to the protons on the quinoline ring. The proton at C8 and C5 will likely appear as singlets, while the protons at C2, C3, and C4 will show characteristic coupling patterns. Bromomethyl Protons (δ ~4.5-5.0 ppm): A distinct singlet integrating to 2H, significantly downfield due to the deshielding effect of the adjacent bromine atom.
¹³C NMR Aromatic Carbons (δ 120-150 ppm): Signals corresponding to the 9 carbons of the quinoline ring system. Bromomethyl Carbon (δ ~30-35 ppm): A signal for the -CH₂Br carbon, shifted upfield compared to the aromatic carbons.
Mass Spec (EI) Molecular Ion Peak (M⁺): A characteristic pair of peaks for the molecular ion at m/z corresponding to the molecular weight (256.53), showing an isotopic pattern (~3:1 ratio) typical for a compound containing one bromine atom and a pattern for one chlorine atom. Fragmentation: Expect fragmentation patterns corresponding to the loss of Br (M-79/81) and HBr.
FT-IR C-H (aromatic): Stretching vibrations >3000 cm⁻¹. C=N, C=C (aromatic): Stretching vibrations in the 1600-1450 cm⁻¹ region. C-Cl stretch: A strong absorption in the 800-600 cm⁻¹ region. C-Br stretch: A strong absorption in the 700-500 cm⁻¹ region.

PART 4: Potential Applications in Drug Development

The strategic placement of the chloro and bromomethyl groups on the quinoline scaffold makes 6-(Bromomethyl)-7-chloroquinoline a highly valuable intermediate for drug discovery.

  • Versatile Chemical Handle: The bromomethyl group is an excellent electrophile and a leaving group. It can readily react with a wide array of nucleophiles (e.g., amines, thiols, alcohols, carboxylates) to introduce diverse side chains and build molecular complexity. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

  • Anticancer Potential: Many functionalized quinolines, particularly 7-chloroquinolines, have demonstrated significant cytotoxic activity against various cancer cell lines.[16] The ability to append novel functionalities at the 6-position could lead to the discovery of new anticancer agents that interfere with cell signaling pathways, such as kinase inhibition or DNA intercalation.

  • Antimicrobial and Antiviral Agents: The quinoline core is present in several antimicrobial and antimalarial drugs. The introduction of new substituents via the bromomethyl handle could yield compounds with novel mechanisms of action or improved activity against drug-resistant pathogens.

G 1 6-(Bromomethyl)-7-chloroquinoline (Pro-drug / Intermediate) 2 Nucleophilic Displacement 1->2 Reaction with biological nucleophile 3 Novel Quinoline Derivative (Active Drug) 2->3 4 Target Protein (e.g., Kinase, DNA) 3->4 Binding 5 Inhibition of Signaling Pathway 4->5 6 Apoptosis / Cell Cycle Arrest 5->6 7 Therapeutic Effect (e.g., Anti-cancer) 6->7

Caption: Hypothetical mechanism for a drug derived from the target compound.

Conclusion

While 6-(Bromomethyl)-7-chloroquinoline may not be a cataloged chemical, its synthesis is readily achievable through established, high-yielding chemical transformations. This guide provides a comprehensive framework for its preparation, from the construction of the quinoline core to its final functionalization and rigorous characterization. The true value of this compound lies in its potential as a versatile building block, offering a gateway to a vast chemical space of novel quinoline derivatives with significant promise for applications in medicinal chemistry and drug development.

References

  • BenchChem Technical Support Team. (2025).
  • Adimule, V. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Ojo, O. et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Adimule, V. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Journal of Applied Bioanalysis. [Link]

  • Proregulations. (n.d.). CAS Number Application. Proregulations. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. [Link]

  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. ResearchGate. [Link]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. REACH24H. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • CAS. (n.d.). CAS Registration Criteria-Overview. CAS. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Wikipedia. (n.d.). CAS Registry Number. Wikipedia. [Link]

  • ASEAN Cosmetics Association. (n.d.). What is a CAS Registration Number (CAS RN)?. ASEAN Cosmetics Association. [Link]

  • ResearchGate. (2021). N-BromoSuccinimide (NBS) reaction. ResearchGate. [Link]

  • Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.
  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]

  • YouTube. (2021). NBS: Radical Bromination. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). Conditions for free radical bromination using NBS and peroxides?. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. PMC. [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.

Sources

Role of 6-(Bromomethyl)-7-chloroquinoline in Montelukast synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Bromomethyl-Chloroquinolines in Montelukast Synthesis

Executive Summary

The synthesis of Montelukast Sodium (Singulair®), a potent leukotriene receptor antagonist, hinges on the precise construction of its 7-chloroquinoline backbone. This heterocyclic moiety is critical for the drug's high affinity binding to the CysLT1 receptor. While the final drug structure features a vinyl linkage at the quinoline's C2 position , the introduction of this group often proceeds through activated intermediates.

This technical guide addresses the specific role of (Bromomethyl)-7-chloroquinolines . It clarifies that while 2-(Bromomethyl)-7-chloroquinoline is the functional synthetic intermediate used to install the vinyl linker (via Wittig/Horner-Wadsworth-Emmons olefination), the 6-(Bromomethyl)-7-chloroquinoline isomer represents a critical process-related impurity . Understanding the interplay between these regioisomers is essential for controlling Genotoxic Impurities (GTIs) and ensuring the structural integrity of the final API.

Molecular Profile & Strategic Role

The quinoline fragment is introduced early in the synthesis to establish the "left-hand" side of the Montelukast molecule. The choice of the bromomethyl intermediate over the direct methyl-quinoline condensation (quinaldine route) is often driven by the need for higher purity and stereocontrol during the subsequent olefin formation.

The Functional Intermediate: 2-(Bromomethyl)-7-chloroquinoline
  • Role: Acts as the electrophilic precursor for phosphonium salts or phosphonates.

  • Reactivity: The benzylic-like bromide is highly reactive toward nucleophiles (e.g., triphenylphosphine, triethyl phosphite).

  • Downstream Application: Enables the Wittig or Arbuzov reaction to couple with the isophthalaldehyde derivative, forming the characteristic

    
    -styrene linkage.
    
The Critical Impurity: 6-(Bromomethyl)-7-chloroquinoline
  • Origin: Arises from the radical bromination of 7-chloro-2,6-dimethylquinoline (a common impurity in the starting material 7-chloroquinaldine).

  • Risk Profile: As a primary alkyl halide, it is a structural alert for genotoxicity .

  • Fate: If not purged, it can participate in off-target alkylation reactions, leading to regioisomeric drug substances that are difficult to separate.

Feature2-(Bromomethyl)-7-chloroquinoline 6-(Bromomethyl)-7-chloroquinoline
Role Key Synthetic IntermediateCritical Process Impurity (GTI)
Precursor 7-Chloro-2-methylquinoline7-Chloro-2,6-dimethylquinoline (Impurity)
Reactivity High (Benzylic Bromide)High (Benzylic Bromide)
Target Reaction Phosphonate/Phosphonium formationUnwanted Alkylation / Dimerization
Control Limit N/A (Consumed)< TTC (Threshold of Toxicological Concern)

Synthesis of the Key Intermediate

The preparation of the bromomethyl species is typically achieved via Wohl-Ziegler bromination of the corresponding methylquinoline. This free-radical substitution is the defining step where selectivity between the 2-methyl and potential 6-methyl groups is determined.

Reaction Mechanism (Radical Chain)
  • Initiation: Thermal or photochemical decomposition of the initiator (AIBN or Benzoyl Peroxide) generates radical species.

  • Propagation: The radical abstracts a benzylic hydrogen from the methyl group of 7-chloroquinaldine, forming a resonance-stabilized benzylic radical.

  • Product Formation: The benzylic radical reacts with N-Bromosuccinimide (NBS) to yield the bromomethyl product and regenerate the succinimide radical.

Experimental Protocol: Selective Bromination
  • Substrate: 7-Chloro-2-methylquinoline (Quinaldine derivative).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 - 1.1 eq).

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Chlorobenzene (for industrial safety).
    
  • Conditions: Reflux (

    
    C) for 4–6 hours.
    

Critical Control Point: Over-bromination leads to the 2-(Dibromomethyl) impurity, which hydrolyzes to the aldehyde. Under-bromination leaves unreacted methylquinoline.

Application in Montelukast Synthesis (The Coupling Step)

The 2-(Bromomethyl)-7-chloroquinoline is not coupled directly to the thiol side chain. Instead, it is used to build the styrene linker .

Pathway A: The Arbuzov / Horner-Wadsworth-Emmons (HWE) Route

This is the modern, preferred route for high stereoselectivity (


-isomer).
  • Phosphonate Formation:

    
    
    The 2-bromomethyl quinoline reacts with triethyl phosphite to form the diethyl phosphonate.
    
  • Coupling (Olefination): The phosphonate is deprotonated by a base (e.g., LiHMDS or NaH) and reacted with Methyl 3-formylbenzoate (or related isophthalaldehyde derivative).

    • Result: Formation of the

      
      -styrene bond with >95:5 selectivity.
      
Pathway B: The Phosphonium / Wittig Route
  • Salt Formation: Reaction with Triphenylphosphine (

    
    ) yields the phosphonium salt.
    
  • Wittig Reaction: Treatment with base and the aldehyde yields the alkene.

    • Drawback: Often yields a mixture of

      
       isomers requiring photo-isomerization or recrystallization.
      

Impurity Management & Genotoxicity (GTI)

The specific mention of 6-(Bromomethyl)-7-chloroquinoline highlights a sophisticated understanding of impurity profiling.

Origin of the 6-Isomer

Commercial 7-chloro-2-methylquinoline is synthesized from 3-chloroaniline and crotonaldehyde (Doebner-Miller synthesis). If the starting aniline contains 4-methyl-3-chloroaniline or if side reactions occur, 7-chloro-2,6-dimethylquinoline can be formed.

  • Upon bromination, the 6-methyl group is also susceptible to radical attack, forming the 6-(Bromomethyl) impurity.

Control Strategy

Since alkyl halides are potential carcinogens (GTIs), their levels must be controlled to typically < 10-20 ppm in the final API.

  • Purge Factor: The 6-isomer, if formed, will likely react with the phosphite/phosphine but will form a regioisomeric phosphonate.

  • Downstream Rejection: The coupling of the "wrong" phosphonate with the aldehyde creates a structural isomer of the Montelukast backbone (linkage at 6-position instead of 2). This isomer has significantly different solubility and polarity, allowing for removal during the crystallization of the Montelukast Amine Salt (e.g., Dicyclohexylamine salt) step.

Visualization of Pathways

Montelukast_Quinoline_Synthesis cluster_0 Starting Material & Impurity Origin cluster_1 Radical Bromination (Wohl-Ziegler) cluster_2 Coupling (HWE Olefination) SM_Main 7-Chloro-2-methylquinoline NBS NBS / AIBN Reflux SM_Main->NBS SM_Imp 7-Chloro-2,6-dimethylquinoline (Impurity) SM_Imp->NBS Int_Main 2-(Bromomethyl)-7-chloroquinoline (Active Intermediate) NBS->Int_Main Major Path Int_Imp 6-(Bromomethyl)-7-chloroquinoline (Critical GTI) NBS->Int_Imp Minor Path (Impurity) Phosphonate Diethyl Phosphonate Intermediate Int_Main->Phosphonate P(OEt)3 / Arbuzov Regioisomeric Impurity Regioisomeric Impurity Int_Imp->Regioisomeric Impurity Parallel Reaction Product Montelukast Styrene Backbone Phosphonate->Product + Aldehyde / Base Aldehyde Isophthalaldehyde Derivative

Caption: Synthesis pathway of the quinoline intermediate showing the parallel formation of the critical 6-bromomethyl impurity.

Detailed Experimental Protocol (Representative)

Objective: Synthesis of 2-(Bromomethyl)-7-chloroquinoline (with monitoring of 6-isomer).

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging:

    • Add 7-Chloro-2-methylquinoline (50.0 g, 0.28 mol).

    • Add Chlorobenzene (300 mL).

    • Add N-Bromosuccinimide (NBS) (52.5 g, 0.29 mol).

    • Add AIBN (2.3 g, 0.014 mol).

  • Reaction:

    • Heat the mixture to reflux (

      
      C).
      
    • Monitor by HPLC every hour.

    • Endpoint: < 2% unreacted starting material.

    • Impurity Check: Monitor formation of dibromo species (RT shift) and 6-bromo isomer (if standard available).

  • Workup:

    • Cool to

      
      C. Filter off the precipitated succinimide by-product.
      
    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      .
      
  • Isolation:

    • Concentrate under vacuum to ~100 mL volume.

    • Add n-Heptane (200 mL) slowly to induce crystallization.

    • Filter the off-white solid and dry at

      
      C under vacuum.
      
    • Yield: ~60-70 g (80-85%).

Conclusion

While 2-(Bromomethyl)-7-chloroquinoline is the synthetically useful intermediate for constructing the Montelukast skeleton via olefination, the 6-(Bromomethyl)-7-chloroquinoline isomer is a critical impurity. Its presence indicates upstream contamination of the starting material with 2,6-dimethylquinoline. Effective process control requires rigorous raw material specification (limiting 6-methyl content) and purge capability during the crystallization of the intermediate or the final salt formation.

References

  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Mokhtari Aliabad, J., et al.[1] (2016).[1] Sciforum. Link

  • Process for making montelukast and intermediates therefor. U.S. Patent No.[2] 7,476,748. (2009). Link

  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Sunil Kumar, I.V., et al. (2011).[3] Asian Journal of Chemistry. Link

  • Efficient synthesis for the preparation of montelukast. European Patent EP 2287154 A1. (2011). Link

  • Montelukast Sodium: Structure and Impurity Profile. PubChem Database. (Accessed 2026). Link

Sources

Solubility Profile of 6-(Bromomethyl)-7-chloroquinoline in Organic Solvents

[1][2]

Chemical Identity & Physicochemical Context

6-(Bromomethyl)-7-chloroquinoline is a halogenated quinoline derivative primarily used as an electrophilic building block in the synthesis of kinase inhibitors and antimalarial agents.[1][2] Its reactivity stems from the benzylic bromine, which is highly susceptible to nucleophilic displacement.[1]

PropertyData / Descriptor
Chemical Structure Quinoline core substituted with Cl at C7 and -CH₂Br at C6.[1][2]
Molecular Formula C₁₀H₇BrClN
Molecular Weight ~256.53 g/mol
Precursor CAS 78941-94-3 (7-Chloro-6-methylquinoline)
Physical State Off-white to pale yellow solid
Reactivity Class Lachrymator / Vesicant (Alkylating Agent)

Solubility Profile & Solvent Compatibility

The solubility of 6-(Bromomethyl)-7-chloroquinoline is governed by the interplay between its lipophilic quinoline scaffold and the polarizable bromomethyl group.[1][2]

Functional Solubility Table

Data estimated based on structural analogs (e.g., 6-(bromomethyl)quinoline, 2-(bromomethyl)-7-chloroquinoline) and Hansen Solubility Principles.[1][2]

Solvent ClassSpecific SolventSolubility RatingStability RiskOperational Use
Halogenated Dichloromethane (DCM)High (>100 mg/mL)LowPrimary reaction solvent , extraction.[1][2]
Halogenated Chloroform (CHCl₃)High (>100 mg/mL)LowNMR analysis, synthesis.[1]
Polar Aprotic THF (Anhydrous)High Low*Reactions (e.g., Grignard, substitutions).[1]
Polar Aprotic Acetonitrile (MeCN)Moderate to HighLowNucleophilic substitutions (Sn2).[1]
Esters Ethyl Acetate (EtOAc)ModerateLowPurification, crystallization.[1][3]
Aromatic TolueneModerate (Heat required)LowRecrystallization (often with heptane).[1]
Aliphatic Hexanes / HeptaneInsoluble (<1 mg/mL)LowAnti-solvent for precipitation.[1]
Protic Methanol / EthanolSoluble but ReactiveCritical AVOID. Rapid solvolysis to ethers.[1][2]
Aqueous WaterInsolubleCritical AVOID. Hydrolysis to alcohol.[1][2]

Critical Warning: Never use alcohols (MeOH, EtOH) or water as solvents for storage or long-duration reactions unless the intent is to displace the bromine.[1] The half-life of benzylic bromides in methanol can be as short as minutes to hours depending on temperature.[1][2]

Hansen Solubility Parameters (HSP) Analysis

To understand why these solvents work, we apply Hansen Solubility Parameters.[1] The compound exhibits high dispersion forces ($ \delta_D

1
  • Predicted HSP Sphere:

    • 
       (Dispersion): ~20.5 MPa
      
      
      [1]
    • 
       (Polarity): ~8.5 MPa
      
      
      [1]
    • 
       (Hydrogen Bonding): ~4.0 MPa
      
      
      [1]

Interpretation:

  • Best Match: DCM (

    
    : 18.2, 
    
    
    : 6.3,
    
    
    : 6.[1]1) lies inside the solubility sphere.[1]
  • Anti-Solvent: Hexane (

    
    : 14.9, 
    
    
    : 0,
    
    
    :[1] 0) lacks the necessary polarity to interact with the quinoline nitrogen and the C-Cl dipole, causing precipitation.[1][2]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Use this protocol to determine exact solubility limits in non-reactive solvents (e.g., Toluene, EtOAc).[1]

Materials: Anhydrous solvent, 0.45 µm PTFE syringe filter, pre-weighed vials.[1]

  • Preparation: Add excess solid 6-(Bromomethyl)-7-chloroquinoline (approx. 100 mg) to a glass vial.

  • Solvation: Add 1.0 mL of the target solvent. Cap tightly.

  • Equilibration: Agitate at 25°C for 4 hours. (Note: Short equilibration prevents degradation).[1]

  • Filtration: Filter the supernatant using a PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under a stream of nitrogen (do not use high heat/vacuum to avoid subliming the solid).[1]

  • Quantification: Weigh the residue.

    • 
      [1]
      
Protocol B: Stability-Indicating HPLC Check

Essential when testing solubility in polar aprotic solvents (DMF, DMSO) or if moisture is suspected.[1][2]

  • Dissolve: Prepare a 1 mg/mL solution in the target solvent.

  • Time-Point Analysis: Inject into HPLC at T=0, T=1h, and T=4h.

  • Method: C18 Column, Gradient MeCN/Water (0.1% Formic Acid).[1]

  • Fail Criteria: Appearance of a peak at RRT ~0.6-0.8 (corresponding to the hydrolyzed alcohol 6-(Hydroxymethyl)-7-chloroquinoline) indicates the solvent is wet or incompatible.[1][2]

Workflow Visualization

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application, minimizing decomposition risks.[1]

SolventSelectionStartStart: Select Solvent for6-(Bromomethyl)-7-chloroquinolinePurposeWhat is the purpose?Start->PurposeReactionSynthesis / ReactionPurpose->ReactionPurificationPurification / CrystallizationPurpose->PurificationAnalysisAnalysis (NMR/HPLC)Purpose->AnalysisReactTypeNucleophile Type?Reaction->ReactTypeWarningAVOID: Methanol, Ethanol, Water(Risk of Solvolysis)Reaction->WarningCrystRecrystallizationPurification->CrystPurification->WarningSolvCDCl3CDCl3 (NMR)MeCN (HPLC)Analysis->SolvCDCl3NonPolarRadical / Non-polarReactType->NonPolarBrominationPolarSn2 SubstitutionReactType->PolarAmination/AlkylationSolvCCl4CCl4 or Benzene(Reflux)NonPolar->SolvCCl4SolvMeCNAnhydrous MeCNor AcetonePolar->SolvMeCNSolvEtOAcEthyl Acetate / Hexane(Dissolve in EtOAc, add Hexane)Cryst->SolvEtOAc

Caption: Decision tree for solvent selection based on process requirements, highlighting critical exclusion of protic solvents.

References

  • Preparation of 7-chloro-6-methylquinoline (Precursor)

    • Source: Google Patents / ChemicalBook.[1]

    • Context: Synthesis of the methyl-quinoline core prior to radical bromination.[1][2]

    • URL:[1]

  • General Reactivity of Bromomethyl Quinolines

    • Source: PrepChem.[1][2]

    • Context: Protocol for NBS bromination of methylquinolines in CCl4 (demonstrating solubility in halogen
    • URL:[1][2]

  • Solubility Principles of Quinoline Derivatives

    • Source: BenchChem.[2]

    • Context: General solubility behavior of chloro-quinolines in organic solvents (DCM, EtOAc vs. Water).[1]

    • URL:[1]

  • Stability of Benzylic Halides

    • Source: Organic Chemistry Portal.[1][2]

    • Context: Mechanisms of solvolysis for benzyl bromides in nucleophilic solvents.
    • URL:

Reactivity Profile and Synthetic Utility of the Bromomethyl Group in 6-(Bromomethyl)-7-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and advanced materials1[1]. Within this chemical space, 6-(Bromomethyl)-7-chloroquinoline serves as a highly versatile, late-stage synthetic intermediate. This whitepaper provides an in-depth mechanistic analysis of the bromomethyl group's reactivity, specifically focusing on how the adjacent quinoline core and the 7-chloro substituent synergistically activate the benzylic carbon for bimolecular nucleophilic substitution (


).

Electronic and Structural Determinants of Reactivity

The functionalization of 6-(Bromomethyl)-7-chloroquinoline relies entirely on the unique electronic environment surrounding the C6-benzylic position. The reactivity is governed by three primary factors:

  • The Benzylic Advantage: The bromomethyl group (

    
    ) is a classic electrophile. The adjacent aromatic 
    
    
    
    -system stabilizes the
    
    
    transition state via orbital overlap, lowering the activation energy barrier compared to aliphatic halides.
  • Inductive Activation by the 7-Chloro Substituent: The halogen at the C7 position exerts a strong electron-withdrawing inductive effect (

    
    ). This polarization increases the partial positive charge (
    
    
    
    ) on the adjacent benzylic carbon, making it exceptionally susceptible to nucleophilic attack2[2].
  • Quinoline Core Electronics: The electronegative nitrogen atom in the quinoline ring renders the entire fused bicyclic system electron-deficient3[3]. This systemic electron withdrawal further enhances the electrophilicity of the bromomethyl appendage, ensuring rapid reaction kinetics.

Mechanistic Pathway: Bimolecular Nucleophilic Substitution ( )

The primary mode of reactivity for this molecule is the


 pathway. The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside (anti-periplanar to the C-Br bond), leading to the simultaneous expulsion of the bromide leaving group 4[4]. Because there are no 

-hydrogens on the benzylic carbon, competing elimination (

) reactions are structurally impossible, ensuring high chemoselectivity and product yield.

SN2_Mechanism SM 6-(Bromomethyl)- 7-chloroquinoline TS SN2 Transition State [Nu···CH2···Br]‡ SM->TS Nu Nucleophile (e.g., Amine, Thiol) Nu->TS Base Base / Solvent (K2CO3 / DMF) Base->TS Facilitates Prod 6-(Nucleosubstituted-methyl)- 7-chloroquinoline TS->Prod Byprod Bromide Salt (e.g., KBr) TS->Byprod

Figure 1: SN2 mechanistic workflow for the functionalization of the bromomethyl quinoline scaffold.

Quantitative Data: Nucleophile Compatibility and Reaction Metrics

The reactivity of the bromomethyl group varies predictably based on Pearson's Hard and Soft Acids and Bases (HSAB) theory. Soft nucleophiles (thiols) react exceptionally fast with the soft benzylic electrophile, while harder nucleophiles (alkoxides) require stronger basic conditions.

Nucleophile ClassExample ReagentBase / Solvent SystemTemp / TimeExpected YieldMechanistic Notes
Secondary Amines Morpholine, Piperazine

/ Acetonitrile
0 °C to RT, 2-4h85 - 95%Clean

; mild base neutralizes generated

without competing.
Primary Amines Benzylamine

/ DCM
-10 °C to RT, 4h70 - 80%Prone to over-alkylation (tertiary amine formation); requires excess amine.
Thiols (Soft) Thiophenol

/ DMF
RT, 1-2h90 - 98%Extremely rapid kinetics due to highly polarizable sulfur nucleophile.
Alkoxides (Hard) Sodium Methoxide

/ THF
60 °C, 6-8h65 - 75%Slower kinetics; requires elevated temperatures to overcome hard-soft mismatch.
Azides Sodium AzideNone / DMFRT, 12h88 - 92%Excellent precursor for Click chemistry (CuAAC) or reduction to primary amines.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and physical operation is grounded in chemical causality.

Protocol A: N-Alkylation with Secondary Amines (e.g., Morpholine)

Objective: Synthesize 6-(morpholinomethyl)-7-chloroquinoline. Causality Rationale: Potassium carbonate (


) is selected as a mild, heterogeneous base because it acts as an efficient acid scavenger for the byproduct (

) without acting as a competing nucleophile. Starting the reaction at 0 °C mitigates the highly exothermic nature of the initial nucleophilic attack, preventing degradation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Charge the flask with 6-(Bromomethyl)-7-chloroquinoline (1.0 eq, 1.0 mmol) and finely powdered anhydrous

    
     (2.0 eq, 2.0 mmol).
    
  • Solvation: Add 10 mL of anhydrous Acetonitrile (

    
    ). Stir to create a suspension and cool the mixture to 0 °C using an ice-water bath.
    
  • Nucleophile Addition: Add morpholine (1.2 eq, 1.2 mmol) dropwise over 5 minutes. Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using 3:1 Hexanes:Ethyl Acetate. The starting material spot (

    
    ) should steadily disappear as a more polar product spot appears.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours.

  • Quench and Extraction: Quench the reaction with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification Workup: Wash the combined organic layers with saturated aqueous

    
     (brine). Causality: Brine decreases the solubility of the organic product in the aqueous phase while effectively pulling the polar 
    
    
    
    and unreacted morpholine into the aqueous waste.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography.
    
Protocol B: S-Alkylation with Thiols

Objective: Synthesize a thioether derivative for downstream oxidation or biological screening. Causality Rationale: Thiolates are exceptionally strong, "soft" nucleophiles. Pre-forming the thiolate using a strong base like Sodium Hydride (


) ensures instantaneous reaction upon the addition of the electrophile, minimizing side reactions.

Step-by-Step Methodology:

  • Thiolate Generation: In a dry flask under nitrogen, suspend

    
     (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C. Carefully add the chosen thiol (1.1 eq) dropwise. Self-Validation Check: The evolution of hydrogen gas (
    
    
    
    ) visibly confirms the deprotonation and formation of the active thiolate nucleophile.
  • Electrophile Addition: Once gas evolution ceases (approx. 15 mins), add a solution of 6-(Bromomethyl)-7-chloroquinoline (1.0 eq) in THF dropwise.

  • Propagation: Stir at RT for 1-2 hours. The reaction is typically faster than N-alkylation due to sulfur's superior nucleophilicity.

  • Workup: Carefully quench excess

    
     with a few drops of isopropanol, followed by water. Extract with Dichloromethane (DCM), wash with brine, dry, and concentrate.
    

Application_Workflow Scaffold Quinoline Scaffold Intermediate 6-(Bromomethyl)- 7-chloroquinoline Scaffold->Intermediate Bromomethylation Derivatization Late-Stage Functionalization Intermediate->Derivatization SN2 Reaction DrugCandidate Lead Compound (e.g., Kinase Inhibitor) Derivatization->DrugCandidate Pharmacophore Attachment

Figure 2: Role of 6-(Bromomethyl)-7-chloroquinoline in modular drug discovery workflows.

References

  • Ökten, S., et al. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." PMC (PubMed Central). Available at:[Link]

  • Çakmak, O., et al. "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones." ResearchGate. Available at: [Link]

  • Kumar, et al. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Publishing. Available at:[Link]

Sources

Technical Whitepaper: 6-(Bromomethyl)-7-chloroquinoline as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and medicinal chemistry applications of 6-(Bromomethyl)-7-chloroquinoline .

Executive Summary

6-(Bromomethyl)-7-chloroquinoline is a high-value electrophilic intermediate used primarily in the synthesis of bioactive quinoline derivatives. Unlike final drug candidates, this compound functions as a "linchpin" scaffold. Its biological relevance is twofold:

  • Direct Reactivity: As an alkylating agent, it exhibits non-specific cytotoxicity by covalently modifying nucleophilic residues (cysteine, lysine, DNA bases).

  • Precursor Utility: It is the critical gateway to 6-substituted-7-chloroquinolines , a class of compounds with potent antimalarial, anticancer (kinase inhibition), and antiviral (CCR5 antagonism) activities.

This guide details the transition of this scaffold from a reactive intermediate to a bioactive therapeutic, focusing on the Structure-Activity Relationship (SAR) of the 6-position.

Chemical Profile & Reactivity[1][2][3][4]

The biological potential of this compound is dictated by its dual-functionality:

  • 7-Chloroquinoline Core: A privileged pharmacophore known for DNA intercalation and inhibition of hemozoin formation (malaria).

  • 6-Bromomethyl "Warhead": A highly reactive benzylic halide that facilitates the attachment of solubility-enhancing groups or secondary pharmacophores via Nucleophilic Substitution (

    
    ).
    
Reactivity Mechanism

The carbon-bromine bond at the benzylic position is polarized, making the methylene carbon highly electrophilic.

  • Target: Nucleophiles (Amines, Thiols, Alkoxides).

  • Reaction Type:

    
     (Bimolecular Nucleophilic Substitution).
    
  • Biological Implication: If tested directly in vitro, the compound likely acts as a non-specific alkylator, showing broad-spectrum toxicity (

    
     across multiple cell lines) due to covalent modification of essential proteins.
    

Biological Activity of Derivatives (The "Payload")

The true value of 6-(bromomethyl)-7-chloroquinoline lies in the libraries it generates. The following classes of bioactivity are accessed via this intermediate:

Antimalarial Activity (Heme Polymerization Inhibition)

Derivatives synthesized by substituting the bromine with amine side chains retain the 7-chloroquinoline core's ability to bind free heme.

  • Mechanism: The quinoline ring

    
    -stacks with the porphyrin ring of heme, preventing its detoxification into hemozoin.
    
  • SAR Insight: Substitution at the 6-position (via the bromomethyl linker) with bulky basic amines can overcome chloroquine resistance by altering the drug's transport properties in the parasite's food vacuole.

Anticancer Activity (Kinase Inhibition & DNA Intercalation)

The 6-bromomethyl group allows for the attachment of heterocyclic motifs (e.g., triazoles, imidazoles) that target specific binding pockets in kinases.

  • Targets: EGFR, VEGFR, and c-Met.

  • Mechanism: The 7-chloroquinoline core acts as the ATP-mimetic hinge binder, while the 6-position substituent (derived from the bromomethyl group) extends into the solvent-exposed region or the hydrophobic back-pocket, improving selectivity.

Antiviral Activity (CCR5 Antagonism)

Patent literature links 6-substituted-7-chloroquinolines to CCR5 antagonists, used in HIV treatment. The bromomethyl group serves as the attachment point for the piperidine or piperazine linkers essential for receptor binding.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

To ensure biological data integrity, the starting material must be high purity.

Objective: Bromination of 7-chloro-6-methylquinoline.

  • Reagents: 7-chloro-6-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.),

    
     or Benzene.
    
  • Procedure:

    • Dissolve starting material in dry

      
       under 
      
      
      
      .
    • Add NBS and initiator.

    • Reflux for 4-6 hours (Monitor via TLC).

    • Critical Step: Filter hot to remove succinimide byproduct.

    • Evaporate solvent and recrystallize from hexanes.

  • Validation:

    
     NMR (look for disappearance of 
    
    
    
    singlet at ~2.6 ppm and appearance of
    
    
    singlet at ~4.7 ppm).
Protocol B: Biological Assay (Heme Polymerization Inhibition)

Self-validating assay for antimalarial potential of derivatives.

  • Reagents: Hemin chloride, Tween-20, HEPES buffer (pH 5.0).

  • Procedure:

    • Incubate Hemin (

      
      ) with test compound (
      
      
      
      ) in buffer for 12 hours at 37°C.
    • Add pyridine/ferricyanide solution to quench.

    • Measure absorbance at 405 nm.

  • Analysis: Lower absorbance indicates inhibition of heme crystallization (hemozoin formation).

Data Visualization & Pathways

Synthesis & SAR Workflow

The following diagram illustrates how the 6-(bromomethyl) intermediate bridges the gap between the core scaffold and diverse biological activities.

G Start 7-Chloro-6-methylquinoline (Precursor) Intermediate 6-(Bromomethyl)-7-chloroquinoline (The Scaffold) Start->Intermediate NBS / Reflux (Radical Bromination) Deriv_A Antimalarial Hybrids (Amine Substitution) Intermediate->Deriv_A R-NH2 / Base (SN2) Deriv_B Kinase Inhibitors (Triazole Click) Intermediate->Deriv_B NaN3 / Alkyne (Click Chem) Deriv_C CCR5 Antagonists (Linker Attachment) Intermediate->Deriv_C Linker Coupling

Figure 1: Divergent synthesis pathways utilizing 6-(Bromomethyl)-7-chloroquinoline as a central hub.

Mechanism of Action: Antimalarial Derivatives

MOA Parasite Plasmodium falciparum (Food Vacuole) Heme Free Heme (Toxic) Parasite->Heme Hemoglobin Digestion Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Capping) Heme->Complex Sequestered by Drug Drug 6-Substituted-7-Chloroquinoline Drug->Complex Intercalation / Binding Complex->Hemozoin Inhibits Formation Death Parasite Death (Oxidative Stress) Complex->Death Accumulation of Toxic Heme

Figure 2: Mechanism of Action for antimalarial derivatives synthesized from the scaffold.

Comparative Activity Data

The table below summarizes the shift in biological profile from the precursor to the functionalized derivative.

Compound StageKey Substituent (C-6)Primary Activity

(Target)
Mechanism
Precursor Methyl (

)
Weak / Inactive

N/A
Intermediate Bromomethyl (

)
Reactive / Toxic Non-specificAlkylation of cellular nucleophiles
Derivative A Aminomethyl-piperazineAntimalarial

Heme Polymerization Inhibition
Derivative B Triazole-linkedAnticancer (MCF-7)

Kinase Inhibition / Apoptosis

References

  • Synthesis and Antimalarial Activity of 7-Chloroquinoline Derivatives. Semantic Scholar. Retrieved from

  • 7-Chloro-6-methylquinoline-4-carboxylic acid Intermediates. Google Patents. Retrieved from

  • Biological Activity of 7-Chloroquinoline Derivatives. BenchChem. Retrieved from

  • Quinoline Derivatives in Medicinal Chemistry. National Institutes of Health (PMC). Retrieved from

The Stability Profile of 6-(Bromomethyl)-7-chloroquinoline: Mechanisms, Kinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

6-(Bromomethyl)-7-chloroquinoline is a highly reactive synthetic intermediate widely utilized in medicinal chemistry and materials science. However, its utility is intrinsically linked to its chemical instability under ambient conditions. The presence of a highly electrophilic benzylic bromide moiety, coupled with a nucleophilic quinoline nitrogen, creates a complex degradation profile driven by hydrolysis, photolysis, and autocatalytic oligomerization. This whitepaper provides an in-depth mechanistic analysis of these degradation pathways and establishes self-validating experimental protocols for stability testing.

Structural Vulnerabilities & Reactivity Profile

The instability of 6-(Bromomethyl)-7-chloroquinoline is not random; it is a direct consequence of its molecular architecture. Understanding the causality behind its degradation requires analyzing three specific structural features:

  • The Benzylic Bromide Group (-CH₂Br): The carbon-bromine bond is highly polarized. Because the resulting carbocation (or partial positive charge in a transition state) is resonance-stabilized by the aromatic quinoline ring, this site is exceptionally susceptible to nucleophilic attack [2].

  • The C7-Chloro Substituent: Positioned ortho to the bromomethyl group, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I). While this slightly destabilizes a pure carbocation intermediate, it leaves the benzylic carbon highly exposed to direct bimolecular nucleophilic substitution (Sₙ2) by ambient moisture.

  • The Quinoline Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it a viable nucleophile. This introduces the risk of intermolecular reactions, particularly in concentrated solutions or the solid state.

Primary Degradation Mechanisms

Under ambient conditions (25°C, atmospheric moisture, and standard laboratory lighting), the compound undergoes three primary degradation pathways.

Moisture-Induced Hydrolysis

When exposed to atmospheric humidity or aqueous solvents, the bromomethyl group undergoes rapid hydrolysis. Water acts as the nucleophile, displacing the bromide ion to form 6-(hydroxymethyl)-7-chloroquinoline and hydrobromic acid (HBr) [1]. Because HBr is generated as a byproduct, the local pH drops, which can catalyze secondary side reactions or cause the precipitation of the protonated quinoline salt.

Autocatalytic Oligomerization (Menschutkin Reaction)

A critical, often overlooked degradation pathway for halomethyl-N-heterocycles is intermolecular alkylation. The nucleophilic quinoline nitrogen of one molecule can attack the electrophilic benzylic carbon of an adjacent molecule. This Sₙ2 displacement yields a quaternary ammonium salt. Over time, this leads to the formation of insoluble oligomers or polymers. Expert Insight: Storing the compound as a hydrobromide salt protonates the nitrogen, sequestering its lone pair and effectively halting this specific degradation pathway [3].

Photolytic Cleavage

Benzylic bromides are sensitive to ultraviolet and visible light. Photon absorption leads to the homolytic cleavage of the C-Br bond, generating a benzylic radical and a bromine radical. In the presence of ambient oxygen, these radicals rapidly propagate to form peroxides, aldehydes, or dimeric species [2].

Pathways A 6-(Bromomethyl)- 7-chloroquinoline T1 Ambient Moisture (H2O) A->T1 Nucleophilic Attack T2 Ambient Light (UV/Vis) A->T2 Homolytic Cleavage T3 Thermal/Concentration (Intermolecular) A->T3 Menschutkin Reaction P1 6-(Hydroxymethyl)- 7-chloroquinoline + HBr T1->P1 SN2/SN1 Hydrolysis P2 Radical Intermediates (Oxidation/Dimerization) T2->P2 C-Br Scission P3 Quaternary Ammonium Oligomers T3->P3 N-Alkylation

Mechanistic degradation pathways of 6-(Bromomethyl)-7-chloroquinoline under ambient conditions.

Quantitative Stability Data

To predict shelf life and establish handling guidelines, stability testing must evaluate the compound across varying stress conditions [4]. Table 1 summarizes the extrapolated degradation kinetics of 6-(Bromomethyl)-7-chloroquinoline based on standard benzylic bromide reactivity profiles.

Table 1: Degradation Kinetics and Storage Viability

Storage ConditionTemp (°C)Relative HumidityEst. Half-Life (t₁/₂)*Primary Degradant Observed
Ambient (Exposed) 25°C60% RH18 - 24 hours6-Hydroxymethyl derivative
Ambient (Sealed) 25°C< 5% RH10 - 14 daysQuaternary Oligomers
Refrigerated (Sealed) 4°C< 5% RH> 6 monthsTrace Oligomers
Frozen (Sealed) -20°C< 5% RH> 2 yearsNone detected

*Half-life estimates are based on the unprotonated free-base form of the compound.

Self-Validating Experimental Protocols

To accurately quantify the degradation of this compound, analytical methods must not inadvertently cause degradation during sample preparation. The following protocol utilizes a cryogenic quenching mechanism to ensure the integrity of the kinetic data.

Protocol: Forced Hydrolytic Degradation Assay

This methodology determines the exact rate of moisture-induced hydrolysis while preventing autosampler-induced degradation [1].

Step 1: Anhydrous Stock Preparation Dissolve 10.0 mg of 6-(Bromomethyl)-7-chloroquinoline in 10.0 mL of strictly anhydrous acetonitrile (stored over molecular sieves) to yield a 1 mg/mL stock. Causality: Aprotic, non-nucleophilic solvents are mandatory to establish a stable baseline (t=0).

Step 2: Stress Initiation Transfer 1.0 mL of the stock solution into a borosilicate glass vial. Introduce 1.0 mL of HPLC-grade water to initiate neutral hydrolysis.

Step 3: Incubation & Sampling Seal the vial and incubate at 25°C under continuous agitation (300 rpm). At precise time intervals (t = 0, 2, 4, 8, and 24 hours), extract a 100 µL aliquot using a positive displacement pipette.

Step 4: Cryogenic Quenching (Critical Step) Immediately discharge the 100 µL aliquot into 900 µL of chilled (-20°C) anhydrous acetonitrile. Causality: The sudden drop in temperature and massive dilution of the aqueous phase arrests the Sₙ2 hydrolysis reaction, locking the degradation profile at that exact timestamp.

Step 5: HPLC-UV/MS Analysis Inject 10 µL of the quenched sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA ensures the quinoline nitrogen remains protonated during the run, preventing column tailing and on-column oligomerization.

Step 6: System Validation (The Blank Control) Run a parallel control substituting the 1.0 mL of HPLC-grade water in Step 2 with 1.0 mL of anhydrous acetonitrile. If degradation occurs in this control, the solvent is contaminated with moisture, invalidating the test.

Workflow S1 API Stock Preparation S2 Stress Conditions (ICH Q1A/Q1B) S1->S2 S3 Aliquot & Quench (Time-course) S2->S3 t=0, 2, 4, 8, 24h S4 HPLC-UV/MS Analysis S3->S4 S5 Kinetic Modeling & Degradation Rate S4->S5 Peak Integration

Self-validating experimental workflow for forced degradation and stability assessment.

Storage and Handling Directives

Based on the physicochemical vulnerabilities outlined above, the following handling directives are mandatory for maintaining the integrity of 6-(Bromomethyl)-7-chloroquinoline:

  • Atmosphere: Must be handled in a glovebox or under a continuous stream of dry Argon/Nitrogen to prevent hydrolytic cleavage.

  • Temperature: Long-term storage must be maintained at -20°C or lower [3].

  • Light Exposure: Store in amber glass vials or containers wrapped in aluminum foil to prevent homolytic C-Br bond scission.

  • Formulation: If long-term stability at ambient conditions is required for a synthetic pipeline, consider converting the free base into a hydrobromide (HBr) or hydrochloride (HCl) salt to prevent intermolecular Menschutkin oligomerization.

References

  • BenchChem Technical Support.Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • ChemRxiv.Efficient photo-release of hydrogen sulfide (H2S) from stable water-soluble precursors (Benzylic Bromide Photolysis). ChemRxiv.
  • Sigma-Aldrich.2-(Bromomethyl)quinoline Safety and Storage Information. Sigma-Aldrich.
  • Biolinkonline.Stability Storage Testing and ICH Guidelines. Biolinkonline.

Methodological & Application

Synthesis of 6-(Bromomethyl)-7-chloroquinoline from 7-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 6-(bromomethyl)-7-chloroquinoline, a critical building block in medicinal chemistry and drug development. The synthesis is achieved through the free-radical bromination of the benzylic methyl group of 7-chloro-6-methylquinoline using N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental protocol, outlines methods for product characterization, and emphasizes crucial safety considerations. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Mechanistic Rationale

Quinoline derivatives are foundational scaffolds in a vast array of pharmacologically active compounds.[1] The functionalization of the quinoline core is a key strategy for modulating biological activity. The target molecule, 6-(bromomethyl)-7-chloroquinoline, serves as a versatile intermediate, enabling the introduction of various nucleophiles at the 6-position via its reactive bromomethyl group.

The conversion of 7-chloro-6-methylquinoline to its bromomethyl derivative is most effectively accomplished via a free-radical chain reaction.[2] This method offers high selectivity for the benzylic position over aromatic bromination due to the resonance stabilization of the intermediate benzylic radical. The process relies on N-Bromosuccinimide (NBS) as a controlled source of bromine radicals, which minimizes the formation of undesirable side products. The reaction is initiated by the thermal decomposition of an initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

The mechanism proceeds through three distinct phases: initiation, propagation, and termination.[2]

  • Initiation: The reaction begins with the homolytic cleavage of the weak O-O bond in benzoyl peroxide upon heating, generating two benzoyloxy radicals. These radicals can then react with NBS to produce a bromine radical (Br•), which is the key chain-carrying species.

  • Propagation: This is the "chain" portion of the reaction. A bromine radical abstracts a hydrogen atom from the methyl group of 7-chloro-6-methylquinoline. This step is highly favored because it forms a resonance-stabilized benzylic radical. This newly formed radical then reacts with a molecule of NBS to yield the desired product, 6-(bromomethyl)-7-chloroquinoline, and a succinimidyl radical. The succinimidyl radical can then react with HBr (formed in the first propagation step) to regenerate a bromine radical, thus continuing the cycle.

  • Termination: The chain reaction concludes when any two radical species combine to form a stable, non-radical molecule. This occurs relatively infrequently due to the low concentration of radicals at any given moment.

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination BPO Benzoyl Peroxide (BPO) TwoRO 2 PhCOO• BPO->TwoRO Δ (Heat) Br_Radical Br• TwoRO->Br_Radical + NBS NBS NBS StartMat 7-Chloro-6-methylquinoline Br_Radical->StartMat BenzylRadical Benzylic Radical StartMat->BenzylRadical + Br• Product 6-(Bromomethyl)-7-chloroquinoline BenzylRadical->Product + NBS HBr HBr BenzylRadical->HBr - H• Succ_Radical Succinimdyl• Product->Succ_Radical - Br• NBS2 NBS Br_Radical2 Br• Succ_Radical->Br_Radical2 + HBr Br_Radical2->StartMat Regenerates Chain Br_Br Br₂ R_Br Product R_R Dimer Byproduct Br_Radical3 Br• Br_Radical3->Br_Br Combine Br_Radical3->R_Br Combine Br_Radical4 Br• Br_Radical4->Br_Br Combine BenzylRadical2 Benzylic• BenzylRadical2->R_Br Combine

Caption: The free-radical chain mechanism for benzylic bromination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scale production.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
7-Chloro-6-methylquinolineC₁₀H₈ClN177.6310.01.01.78 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9810.51.051.87 g
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.230.50.05121 mg
Carbon Tetrachloride (CCl₄)CCl₄153.82--50 mL
Sodium ThiosulfateNa₂S₂O₃158.11--10% aq. sol.
Sodium BicarbonateNaHCO₃84.01--Sat. aq. sol.
BrineNaCl58.44--Sat. aq. sol.
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Note: Carbon tetrachloride is a potent carcinogen and ozone-depleting substance. Its use is highly restricted. Acetonitrile or chlorobenzene are often used as safer alternatives. The protocol should be adapted accordingly.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chloro-6-methylquinoline (1.78 g, 10.0 mmol) and carbon tetrachloride (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol). A slight excess of NBS is used to ensure complete consumption of the starting material.

  • Initiation: Begin stirring the suspension and add benzoyl peroxide (121 mg, 0.5 mmol) as the radical initiator. The initiator is added last to prevent premature reaction start.

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can also be initiated photochemically using a UV lamp, which may allow for lower reaction temperatures. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

    • The byproduct, succinimide, is insoluble in CCl₄ and will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-(bromomethyl)-7-chloroquinoline can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the product as a solid.

Caption: Experimental workflow for the synthesis of 6-(bromomethyl)-7-chloroquinoline.

Product Characterization

The identity and purity of the synthesized 6-(bromomethyl)-7-chloroquinoline must be confirmed using standard analytical techniques.[3]

Analytical TechniqueParameterExpected Observation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ 8.9-9.0 (d, 1H, H2), 8.1-8.2 (d, 1H, H4), 8.0-8.1 (s, 1H, H8), 7.8-7.9 (s, 1H, H5), 7.5-7.6 (dd, 1H, H3), 4.7-4.9 (s, 2H, -CH₂Br) . The disappearance of the methyl singlet (around δ 2.5 ppm) from the starting material is a key indicator.
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)Aromatic carbons δ 120-155 ppm. Benzylic carbon (-CH₂Br) δ 30-35 ppm.
Mass Spectrometry (ESI-MS)Molecular Ion (m/z)[M+H]⁺ expected at m/z 255.9 and 257.9. The presence of a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units confirms the presence of one bromine atom (⁷⁹Br and ⁸¹Br).[3]
Melting Point RangeLiterature values should be consulted for comparison.

Safety and Handling

Strict adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

  • N-Bromosuccinimide (NBS): A corrosive solid that causes severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[4] Always handle NBS in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6] Avoid inhalation of dust.[6]

  • Benzoyl Peroxide (BPO): An organic peroxide that may cause a fire or explosion upon heating.[7] It is also a known skin sensitizer. Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area away from combustible materials.

  • Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. It should be handled only in a well-ventilated fume hood. Safer solvent alternatives like acetonitrile or chlorobenzene are strongly recommended.

  • General Precautions: The entire procedure should be conducted within a certified chemical fume hood. Ensure emergency equipment, such as a safety shower and eyewash station, is readily accessible. All chemical waste must be disposed of according to institutional and local environmental regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive radical initiator.- Insufficient temperature.- Use a fresh batch of benzoyl peroxide.- Ensure the reaction is at a vigorous reflux.- Add a small additional portion of the initiator.
Incomplete Reaction - Insufficient amount of NBS.- Short reaction time.- Add a slight excess of NBS (up to 1.1 eq).- Increase the reaction time and monitor closely by TLC/HPLC.
Formation of Byproducts - Over-bromination (dibromomethyl product).- Aromatic bromination.- Avoid using a large excess of NBS.- Ensure the reaction is performed in the dark or with a UV lamp to favor the radical pathway over ionic pathways.
Difficult Purification - Presence of unreacted starting material.- Oily product.- Optimize reaction conditions for full conversion.- Attempt purification via column chromatography on silica gel if recrystallization fails.

References

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Preparation of 6‐Bromo/6‐Chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines 72(a–b). (2025, September). Journal of Molecular Structure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 11: Free Radical Substitution and Addition Reactions. In Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Retrieved from [Link]

  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. Retrieved from [Link]

  • Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 24). 5.1 Introduction - Radical Mechanism Overview. Retrieved from [Link]

  • American Chemical Society. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Reddit. (2020, December 16). Free Radicals Halogenation and Bromination. r/OrganicChemistry. Retrieved from [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • DergiPark. (2023, September 2). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Patsnap. (2017, February 22). 6-bromo-4-chloroquinoline preparation method. Eureka. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • PMC. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

Sources

Reaction conditions for nucleophilic substitution of 6-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes standard organic synthesis protocols with specific insights into the reactivity profile of halogenated quinolines.

Executive Summary & Reactivity Profile

6-(Bromomethyl)-7-chloroquinoline is a high-value bifunctional electrophile used primarily as a "linker scaffold" in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and antimalarial agents.

Its chemical utility lies in the distinct reactivity differential between its two electrophilic sites:

  • 6-Bromomethyl (

    
    ):  A highly reactive benzylic-like halide. It undergoes rapid 
    
    
    
    substitution with amines, thiols, and alkoxides under mild conditions.
  • 7-Chloro (

    
    ):  An aryl chloride deactivated by the adjacent steric bulk but activated electronically by the quinoline nitrogen. It is generally inert under the conditions used to displace the bromide, allowing for highly chemoselective functionalization.
    

Critical Challenge: The quinoline nitrogen is basic (


 for conjugate acid). In the absence of a strong external nucleophile, the molecule can undergo intermolecular self-quaternization  (polymerization), where the nitrogen of one molecule attacks the bromomethyl group of another.

Chemoselectivity & Reaction Logic

The following diagram illustrates the competing pathways and the logic for condition selection.

ReactionPathways Start 6-(Bromomethyl)- 7-chloroquinoline Path_Main Pathway A: S_N2 Substitution (Kinetically Favored) Start->Path_Main + Nu: (Excess/Equiv) Path_Side1 Side Reaction: Self-Quaternization (Dimerization/Polymerization) Start->Path_Side1 High Conc. No External Nu Path_Side2 Side Reaction: Hydrolysis (Formation of Alcohol) Start->Path_Side2 Wet Solvents OH- present Nucleophile Nucleophile (Nu:) (Amine, Thiol, Alkoxide) Nucleophile->Path_Main Product Target: 6-(Nu-methyl)- 7-chloroquinoline Path_Main->Product

Figure 1: Reaction landscape of 6-(Bromomethyl)-7-chloroquinoline. Success depends on favoring Pathway A via concentration control and solvent selection.

Standard Operating Protocols (SOPs)

Protocol A: Amination (Synthesis of Kinase Inhibitor Intermediates)

This is the most common transformation, introducing solubilizing groups like morpholine, piperazine, or pyrrolidine.

Reagents:

  • Substrate: 6-(Bromomethyl)-7-chloroquinoline (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 6-(Bromomethyl)-7-chloroquinoline in anhydrous MeCN (
    
    
    
    concentration).
    • Note: Do not use highly concentrated solutions (

      
      ) to minimize self-quaternization.
      
  • Base Addition: Add powdered, dry

    
    . If using DIPEA, add it via syringe.
    
  • Nucleophile Addition: Cool the solution to

    
     (ice bath). Add the amine dropwise over 5 minutes.
    
    • Reasoning: The reaction is exothermic. Cooling prevents over-alkylation (formation of quaternary ammonium salts if the amine is tertiary, or bis-alkylation if the amine is primary).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM) or LC-MS. The starting bromide (

      
      ) should disappear, replaced by the amine product (
      
      
      
      ).
  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (aq) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Protocol B: Etherification (Phenol/Alkoxide Coupling)

Used to attach aryl groups for bi-aryl ether scaffolds.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Base:

    
     (1.5 equiv) or NaH (1.1 equiv for aliphatic alcohols)
    
  • Solvent: DMF or Acetone

Procedure:

  • Activation: If using NaH: Suspend NaH in dry DMF at

    
    . Add the alcohol/phenol and stir for 30 min to generate the alkoxide.
    
  • Coupling: Add the 6-(Bromomethyl)-7-chloroquinoline (dissolved in minimal DMF) to the alkoxide solution.

  • Conditions: Stir at RT for 3–6 hours.

    • Note: Phenols with electron-withdrawing groups may require heating to

      
      .
      
  • Quench: Carefully quench with

    
     (if NaH was used) and extract with EtOAc.
    

Critical Optimization Parameters

ParameterRecommendationScientific Rationale
Solvent MeCN (First choice), DMF (Second)MeCN is polar aprotic, stabilizing the

transition state while being easy to remove. DMF is required for poor solubility substrates but is harder to remove. Avoid protic solvents (MeOH/EtOH) to prevent solvolysis (ether formation).
Concentration 0.05 M – 0.2 M High concentrations favor intermolecular attack of the quinoline nitrogen on the bromomethyl group (polymerization).
Temperature

The benzylic bromide is highly reactive. Heating (

) promotes side reactions (N-alkylation, elimination).
Stoichiometry Amine in excess (1.2–1.5 eq) Ensures complete consumption of the toxic bromide and minimizes bis-alkylation of primary amines.

Troubleshooting & Stability

Handling the "Lachrymator" Effect

Benzylic bromides are potent lachrymators (tear agents).

  • Safety: Always handle in a functioning fume hood.

  • Neutralization: Rinse glassware with a dilute solution of ammonia or sodium thiosulfate to quench residual bromide before removing from the hood.

Issue: Formation of Insoluble Precipitate
  • Cause: This is likely the Quaternary Ammonium Salt (Self-alkylation product).

  • Solution:

    • Dilute the reaction (lower concentration).

    • Increase the equivalents of the external nucleophile.

    • Switch to a less polar solvent (e.g., THF) if solubility permits, to destabilize the ionic transition state of the self-alkylation.

Issue: Hydrolysis (Formation of Alcohol)
  • Observation: LC-MS shows a peak with Mass =

    
    .
    
  • Cause: Wet solvent or hygroscopic base.

  • Solution: Use anhydrous solvents (molecular sieves) and flame-dry glassware.

Experimental Workflow Visualization

Workflow Step1 STEP 1: Dissolution Substrate in Anhydrous MeCN (Conc < 0.2M) Step2 STEP 2: Activation Add Base (K2CO3 or DIPEA) Cool to 0°C Step1->Step2 Step3 STEP 3: Nucleophilic Attack Add Amine/Thiol slowly Step2->Step3 Step4 STEP 4: Reaction Monitoring TLC/LCMS (1-4 Hours) Step3->Step4 Step4->Step3 Incomplete (Add more Nu:) Step5 STEP 5: Workup EtOAc Extraction + NaHCO3 Wash Step4->Step5 Conversion > 95% Step6 STEP 6: Purification Flash Chromatography Step5->Step6

Figure 2: Optimized experimental workflow for the amination of 6-(Bromomethyl)-7-chloroquinoline.

References

  • Reactivity of 6-(Bromomethyl)

    • BenchChem.[1][2][3] "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." (General quinoline halogenation protocols).

  • Nucleophilic Substitution Mechanisms (

    
    ): 
    
    • Lumen Learning. "Common nucleophilic substitution reactions."[4] Organic Chemistry 1.

  • Safety & Handling (SDS)

    • MilliporeSigma. "Safety Data Sheet: 6-Bromo-7-methylquinoline." (Analogous handling data).

  • Medicinal Chemistry Applications

    • MDPI. "Synthesis of 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde." (Demonstrates 7-chloroquinoline stability during side-chain manipulation).

  • General Quinoline Scaffolds in Oncology

    • BenchChem.[1][2][3] "6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry."[2][3]

Sources

Application Note: Handling and Stabilization of Moisture-Sensitive Benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl bromide and its derivatives (BnBr-X) are linchpin electrophiles in drug development, commonly used for benzylation of heteroatoms and carbon nucleophiles. However, their utility is often compromised by two critical failure modes: rapid hydrolytic degradation releasing autocatalytic hydrogen bromide (HBr), and severe lachrymatory potency posing safety risks.

This guide provides a field-proven framework for handling these reagents. Unlike generic handling guides, this protocol focuses on the mechanistic causes of degradation—specifically the autocatalytic cycle driven by HBr—and provides a self-validating system for storage, transfer, and quenching.

Chemical Mechanism & Stability Profile[1]

The Autocatalytic Degradation Loop

The instability of benzyl bromide derivatives is not merely due to atmospheric moisture; it is an autocatalytic cascade .

  • Initiation: Trace moisture attacks the benzylic carbon via an SN1 pathway (facilitated by the resonance-stabilized benzyl carbocation).

  • Product Release: This generates the corresponding benzyl alcohol and HBr.

  • Propagation: HBr is a strong acid. It protonates the leaving group (bromide) or the alcohol, but more critically, high acidity and ionic strength can accelerate further solvolysis or induce Friedel-Crafts-type polymerization (poly-benzylation) in electron-rich derivatives [1].

Critical Safety Note on Molecular Sieves: Do NOT store benzyl bromide derivatives over standard activated 4A molecular sieves. The Lewis acidic sites on the clay surface can catalyze a violent polymerization reaction, leading to pressure buildup and vessel rupture [2]. Use anhydrous Potassium Carbonate (K₂CO₃) as a stabilizer instead.

Structure-Activity Relationship (SAR) of Stability

Not all benzyl bromides are equally sensitive. Stability correlates with the electronic nature of the aromatic ring.

Derivative TypeElectronic EffectStability ProfileStorage Recommendation
Electron-Poor (e.g., 4-NO₂, 4-CF₃)Destabilizes carbocationHigh. Resistant to hydrolysis.4°C, Dark, Argon.
Neutral (e.g., Unsubstituted)BaselineModerate. Slow hydrolysis in moist air.4°C, Dark, Argon.
Electron-Rich (e.g., 4-OMe, 3,4-dimethoxy)Stabilizes carbocationLow. Rapid hydrolysis; prone to polymerization.-20°C, Glovebox/Schlenk, Basic Stabilizer (K₂CO₃).

Visual Workflow: Decision Logic for Handling

The following diagram outlines the decision process for handling these reagents based on their physical state and stability class.

BenzylHandling Start Start: Reagent Assessment StateCheck Physical State? Start->StateCheck Liquid Liquid Reagent StateCheck->Liquid Solid Solid Reagent StateCheck->Solid Sensitivity Electron Rich / Highly Sensitive? Liquid->Sensitivity Solid->Sensitivity MethodA Method A: Syringe Transfer (Sure/Seal™ or Septum) Sensitivity->MethodA Liquid (All Types) MethodB Method B: Glovebox or Schlenk Solids Addition Sensitivity->MethodB Solid (High Sensitivity) MethodC Method C: Quick Weigh (Cold & Dry) Sensitivity->MethodC Solid (Low Sensitivity) Quench Quenching Protocol MethodA->Quench Post-Reaction MethodB->Quench MethodC->Quench Waste Neutralized Waste Stream Quench->Waste

Figure 1: Decision tree for selecting the appropriate transfer and handling protocol based on reagent physical state and electronic stability.

Operational Protocols

Protocol A: The "Amine Scavenge" Purification Strategy

For removing excess benzyl bromide without chromatography.

Rationale: Benzyl bromides often co-elute with benzylated products on silica gel. This protocol uses a chemical scavenge to convert the lipophilic benzyl bromide into a hydrophilic ammonium salt, allowing separation via simple extraction [3].

Materials:

  • Crude reaction mixture (containing excess BnBr-X)[1][2]

  • N,N-Diethylethanolamine (DEEA) or Triethylamine (TEA)

  • Solvent: Ethyl Acetate (EtOAc) / Water

Steps:

  • Reaction Check: Confirm reaction completion via TLC. Do not proceed if starting material remains.[1]

  • Scavenging: Add 1.5 equivalents (relative to expected excess BnBr) of N,N-Diethylethanolamine directly to the reaction mixture.

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Mechanism:[3][4][5][6] The amine performs an SN2 attack on the benzyl bromide, forming a polar quaternary ammonium salt.

  • Workup:

    • Dilute with EtOAc.

    • Wash 2x with 1M HCl (to remove excess scavenging amine and the newly formed ammonium salt).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Result: The organic layer contains the product; the benzyl bromide has been moved to the aqueous layer.

Protocol B: Inert Liquid Transfer (Syringe Technique)

For liquid derivatives (e.g., Benzyl Bromide, 2-Fluorobenzyl bromide).

Pre-requisites:

  • Oven-dried glassware (120°C, >2 hours).

  • Nitrogen/Argon balloon or manifold.

  • Luer-lock syringes with long needles.

Steps:

  • Purge: Flush the reagent bottle with inert gas. If the bottle does not have a septum, replace the cap with a rubber septum (Suba-Seal) under a positive flow of nitrogen.

  • Pressure Equalization: Insert a needle connected to the inert gas line into the bottle's headspace to prevent vacuum formation during withdrawal.

  • Withdrawal: Insert the syringe needle. Withdraw slightly more than the required volume. Invert the syringe and expel gas bubbles back into the bottle.

  • Transfer: Inject the reagent directly into the reaction solvent (which must already be chilled/stirred).

    • Tip: Do not spray the reagent onto the walls of the flask; inject directly into the liquid to minimize headspace vapor (lachrymator control).

  • Decontamination: Immediately draw 0.5M ethanolic ammonia or glycine solution into the used syringe/needle before removing it from the hood [4].

Protocol C: Decontamination of Lachrymatory Spills

Standard operating procedure for spills or glassware cleaning.

Decontamination Solution (The "Quench Soup"):

  • Mix equal parts: Ethanol , Water , and Concentrated Aqueous Ammonia (25%) .

  • Alternative: 10% aqueous Glycine (creates an odorless solid alkylated product).

Procedure:

  • Glassware: Do not remove contaminated glassware from the fume hood. Rinse all flasks/syringes with the Decontamination Solution. Let soak for 1 hour.

  • Spills: Cover the spill with an absorbent pad. Soak the pad with Decontamination Solution. Wait 20 minutes before disposal into solid hazardous waste.

  • Verification: Use a handheld PID (Photoionization Detector) or simply check for the absence of the "sweet/pungent" odor (cautiously!) before declaring the area safe.

References

  • Vaia.com. Benzyl Bromide Hydrolysis Mechanism. [Link]

  • ResearchGate. Separation of Benzyl Bromide from Reaction Mixtures (Community Discussion). [Link]

  • Organic Syntheses. Synthesis of (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime (Safety Note 11). Org.[7][8] Synth. 2010 , 87, 36-52.[9] [Link]

Sources

Step-by-step preparation of Montelukast intermediate 6-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of Bromomethyl-7-chloroquinoline Intermediates for Leukotriene Receptor Antagonists

Scientific Context & Structural Clarification

Montelukast sodium is a highly effective leukotriene receptor antagonist (LTRA) prescribed globally for the maintenance treatment of asthma and seasonal allergic rhinitis, functioning by selectively blocking the CysLT1 receptor 1[1]. The synthesis of Montelukast and its analogs relies heavily on the construction of a highly specific quinoline-styryl pharmacophore.

Expertise Note on Regioisomerism: The standard commercial manufacturing of Montelukast strictly utilizes 2-(bromomethyl)-7-chloroquinoline to form the critical binding domain 2[2]. However, in advanced drug development, positional isomers such as 6-(bromomethyl)-7-chloroquinoline are synthesized to explore novel structure-activity relationships (SAR) and develop next-generation CysLT1 selective antagonists 3[3]. The protocol detailed below is chemically applicable to both the 2-methyl and 6-methyl precursors, as the electron-deficient nature of the 7-chloroquinoline ring dictates identical radical bromination kinetics for both isomers.

Reaction Design & Causality

The transformation of 6-methyl-7-chloroquinoline to 6-(bromomethyl)-7-chloroquinoline is achieved via a Wohl-Ziegler bromination .

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): Chosen over elemental bromine (

    
    ) because NBS provides a low, steady-state concentration of bromine radicals. This precise kinetic control prevents unwanted electrophilic aromatic substitution on the quinoline ring.
    
  • Benzoyl Peroxide (BPO) & Photochemical Illumination: The O-O bond in BPO is homolytically cleaved by heat and a 300W reflector bulb, initiating the radical chain reaction. The intense light ensures the initiation phase overcomes the activation energy barrier rapidly, minimizing side reactions.

  • Solvent Selection: Historically, carbon tetrachloride (

    
    ) was the solvent of choice 2[2]. However, due to its severe toxicity and ozone-depleting properties, this protocol substitutes 
    
    
    
    with (Trifluoromethyl)benzene (
    
    
    )
    .
    
    
    is a green, scalable alternative that perfectly mimics the non-polar, unreactive environment required for radical propagation.

Quantitative Data & Process Controls

Table 1: Quantitative Reagent Matrix for Radical Bromination

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
6-Methyl-7-chloroquinoline177.631.0017.76 g (0.10 mol)Starting Material
N-Bromosuccinimide (NBS)177.981.0017.80 g (0.10 mol)Bromine Radical Source
Benzoyl Peroxide (BPO)242.230.040.97 g (0.004 mol)Radical Initiator
Benzotrifluoride (

)
146.11N/A400 mLGreen Solvent

Table 2: Self-Validating In-Process Control (IPC) Parameters

IPC PhaseIndicatorCausality / Action
Initiation Gentle bubbling and color shift to pale yellow.Confirms homolytic cleavage of BPO and initial

generation.
Propagation Physical state change of suspended solids.Dense NBS crystals are consumed; fluffy succinimide byproduct forms.
Completion TLC (Hexane:EtOAc 8:2) shows no starting material.Stop heating immediately to prevent over-bromination to the dibromo-impurity.

Step-by-Step Experimental Protocol

Phase 1: System Evacuation and Reagent Charging

  • Equip a 1 L three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 6-methyl-7-chloroquinoline (17.76 g, 0.10 mol), NBS (17.80 g, 0.10 mol), and BPO (0.97 g, 0.004 mol).

  • Add 400 mL of

    
    . Purge the system with nitrogen for 10 minutes to remove dissolved oxygen, which can act as a radical scavenger and prematurely terminate the chain reaction.
    

Phase 2: Radical Initiation & Propagation 4. Position a 300W reflector bulb approximately 10 cm from the reaction flask. 5. Begin stirring and heat the mixture to a gentle reflux (approx. 100-105 °C). Turn on the reflector bulb. 6. Maintain reflux and illumination for 4 to 6 hours. Monitor the reaction strictly via the IPC parameters (Table 2).

Phase 3: Quenching and Workup 7. Once TLC confirms the consumption of the starting material, turn off the light and heat source. 8. Cool the reaction mixture to 0-5 °C in an ice bath. Self-validation: Cooling forces the complete precipitation of the succinimide byproduct, which is insoluble in cold


.
9. Filter the cold suspension through a sintered glass funnel packed with a 2-inch plug of silica gel. Wash the plug with 50 mL of cold Hexane:EtOAc (7:3) to ensure complete product recovery while trapping polar impurities 2[2].
10. Concentrate the yellow filtrate under reduced pressure to yield the crude product mixture (monobromo target + traces of dibromo byproduct).

Phase 4: Purification 11. Preabsorb the crude material onto silica gel (Merck 60) using a minimal amount of methylene chloride. 12. Purify via flash chromatography, eluting with an isocratic gradient of Hexane:EtOAc (95:5). 13. Collect the fractions containing the target monobromo product, evaporate the solvent, and dry under high vacuum to yield 6-(bromomethyl)-7-chloroquinoline as an off-white solid.

Analytical Validation

To ensure the trustworthiness of the synthesized intermediate, the following analytical checks must be performed:

  • 1H-NMR (

    
    ):  The defining marker of successful bromination is the disappearance of the aryl-methyl singlet (typically around 
    
    
    
    2.5 - 2.7 ppm) and the emergence of a new, deshielded methylene singlet corresponding to the
    
    
    group at approximately
    
    
    4.6 - 4.8 ppm.
  • HPLC Purity: The dibromo species (

    
    ) is less polar and will elute earlier on a normal-phase silica column. Ensure the isolated fraction demonstrates >98% purity by HPLC before proceeding to downstream coupling reactions.
    

Workflow Visualization

G Start 6-Methyl-7-chloroquinoline + NBS + BPO Solvent Suspend in PhCF3 (Green Solvent Alternative) Start->Solvent Heat Reflux & 300W Illumination (Radical Initiation) Solvent->Heat Reaction Wohl-Ziegler Bromination (IPC Monitoring) Heat->Reaction Homolytic Cleavage Cool Cool to 0-5°C Precipitate Succinimide Reaction->Cool 1-6 Hours Filter Filtration & Concentration Cool->Filter Remove Byproducts Purify Flash Chromatography (Hexane:EtOAc 95:5) Filter->Purify Crude Extract Product 6-(Bromomethyl)-7-chloroquinoline (Target Intermediate) Purify->Product High Purity Yield

Workflow for the radical bromination of 6-methyl-7-chloroquinoline to its bromomethyl derivative.

References

  • Title: Efficient synthesis for the preparation of montelukast (EP2287154A1)
  • Source: PMC (National Institutes of Health)
  • Title: Synthesis of B.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 6-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic reaction yields when utilizing 6-(Bromomethyl)-7-chloroquinoline. This bifunctional molecule features a highly reactive benzylic bromide moiety and a basic quinoline nitrogen. Its primary mode of degradation is moisture-driven hydrolysis.

This guide abandons generic advice in favor of field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your reagent remains pristine from the moment it arrives until your reaction is quenched.

Part 1: The Chemistry of Degradation (Mechanistic FAQs)

Q1: Why is 6-(Bromomethyl)-7-chloroquinoline so susceptible to hydrolysis compared to standard alkyl bromides? A1: The bromomethyl group is attached directly to an aromatic system, creating a benzylic position. Benzylic bromides are highly reactive electrophiles that readily undergo nucleophilic substitution[1]. In the presence of trace water, the bromide is displaced to form 6-(hydroxymethyl)-7-chloroquinoline and hydrobromic acid (HBr)[2].

What makes this specific compound particularly vulnerable is the quinoline ring. The quinoline nitrogen acts as an internal base, accepting the liberated proton from HBr. This acid-base neutralization drives the hydrolysis equilibrium forward, rapidly converting your active electrophile into an inactive, insoluble hydrobromide salt.

Q2: How does temperature influence this degradation pathway? A2: Hydrolysis is a kinetically driven process. Elevated temperatures exponentially increase the thermal energy available for water molecules to overcome the activation barrier of nucleophilic attack[1]. Storing the compound at room temperature in a humid environment can lead to significant degradation within days. Conversely, storage at -20°C or -80°C drastically suppresses the kinetic energy required to reach the transition state, effectively freezing the degradation pathway.

HydrolysisMechanism A 6-(Bromomethyl)-7-chloroquinoline C Carbocation Intermediate A->C SN1/SN2 Pathway B H2O (Moisture) B->C Nucleophilic Attack D 6-(Hydroxymethyl)-7-chloroquinoline C->D Hydrolysis E HBr (Hydrobromic Acid) C->E Leaving Group F Insoluble Hydrobromide Salt D->F Protonation of Quinoline E->F Drives Salt Formation

Chemical mechanism of moisture-induced hydrolysis and salt precipitation.

Part 2: Storage Solutions & Preventive Measures

Q3: What are the absolute best practices for storing this compound? A3: To prevent hydrolysis, you must eliminate the nucleophile (water) and minimize thermal energy.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace ambient moisture and prevent oxidation[1].

  • Temperature: Maintain at -20°C or lower to minimize thermal degradation pathways[1],[2].

  • Container: Use tightly sealed amber glass vials with PTFE-lined caps to prevent moisture ingress and light-induced radical degradation.

  • Desiccants: Store the primary vials inside a secondary container filled with active indicating silica gel or Drierite.

Quantitative Impact of Storage Conditions

The following table summarizes the expected stability of benzylic bromides based on environmental variables:

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradant
Benchtop Ambient Air20°C to 25°C< 1 WeekHydroxymethyl derivative & HBr salt
Refrigerator Ambient Air2°C to 8°C1 - 3 MonthsHydroxymethyl derivative & HBr salt
Freezer (Standard) Ambient Air-20°C6 - 12 MonthsTrace Hydrolysis
Freezer (Anhydrous) Argon/Nitrogen-20°C> 24 MonthsNone detected

Part 3: Troubleshooting Guide

Q4: My reagent bottle has developed a crusty, white/yellow precipitate. What happened? A4: This is the classic visual hallmark of advanced hydrolysis. The precipitate is the hydrobromide salt of 6-(hydroxymethyl)-7-chloroquinoline (or unreacted starting material protonated by the liberated HBr)[2]. Once this salt forms, the effective concentration of your active electrophile is drastically reduced, and the stoichiometry of your reaction will be fundamentally flawed. Action: Do not use this batch for quantitative reactions; it must be repurified or discarded.

Q5: How can I analytically verify the integrity of my batch before a critical coupling reaction? A5: The most reliable method is


H NMR spectroscopy in anhydrous CDCl

.
  • Intact Reagent: The benzylic CH

    
     protons typically appear as a sharp singlet around 4.6 - 4.8 ppm.
    
  • Hydrolyzed Product: The benzylic CH

    
     protons shift upfield, and a new broad singlet for the -OH group appears.
    Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity, though you must account for potential thermal degradation in the GC inlet[2].
    

Part 4: Experimental Protocols

Protocol 1: Anhydrous Aliquoting Workflow

Causality & Self-Validating Principle: Repetitive freeze-thaw cycles cause atmospheric moisture to condense inside the cold reagent bottle. By aliquoting the bulk material into single-use vials inside a controlled environment, you isolate the main batch from condensation events, inherently validating the dryness of future aliquots.

  • Equilibration: Transfer the sealed, cold bulk bottle of 6-(Bromomethyl)-7-chloroquinoline into a glovebox maintained under an Argon atmosphere (H

    
    O < 1 ppm). Allow the bottle to equilibrate to the ambient glovebox temperature for 30 minutes before opening.
    
  • Aliquoting: Weigh out single-experiment aliquots (e.g., 50 mg - 100 mg) into pre-dried, amber glass vials.

  • Sealing: Seal each vial with a PTFE-lined screw cap. The PTFE lining is critical as it provides a chemically inert, moisture-impermeable barrier.

  • Secondary Protection: Wrap the cap junction tightly with Parafilm.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -20°C freezer, housing them inside a secondary desiccator box.

StorageWorkflow N1 Receive Bulk Reagent N2 Transfer to Argon Glovebox N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Seal with PTFE Caps N3->N4 N5 Store at -20°C Over Desiccant N4->N5

Step-by-step anhydrous aliquoting and long-term storage workflow.

Protocol 2: Preparation of Anhydrous Reaction Solvents

Causality & Self-Validating Principle: Even if your reagent is pristine, introducing it to wet solvents will cause immediate, in-situ hydrolysis. Molecular sieves physically trap water molecules within their crystalline pores, creating a self-maintaining anhydrous environment that validates the integrity of the reagent during the reaction[3].

  • Solvent Selection: Obtain the required solvent (e.g., DMF, THF, or DCM) with the lowest commercially available water content.

  • Sieve Activation: Activate 4Å molecular sieves by heating them to 300°C under a vacuum for 3 hours, then cool them under Argon.

  • Drying: Add the activated 4Å molecular sieves (20% m/v) directly to the solvent bottle.

  • Incubation: Allow the solvent to sit undisturbed over the sieves for at least 24 hours prior to use. This reduces moisture content to < 50 ppm[3].

  • Extraction: Always extract the solvent using a dry, Argon-purged syringe to prevent introducing ambient air into the dried solvent.

References

  • BenchChem Technical Guides.An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine. BenchChem.
  • BenchChem Technical Guides.Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene. BenchChem.
  • ACS Omega.AgxCuyNiz Trimetallic Alloy Catalysts for the Electrocatalytic Reduction of Benzyl Bromide in the Presence of Carbon Dioxide. ACS Publications.

Sources

Technical Support Center: Resolving Solubility Issues of 6-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 6-(Bromomethyl)-7-chloroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. Due to its complex heterocyclic structure, 6-(Bromomethyl)-7-chloroquinoline can present solubility challenges in various reaction media. This guide provides a structured, in-depth approach to understanding and overcoming these issues, ensuring the successful progression of your research. Our methodologies are grounded in established chemical principles and validated through extensive in-house and field applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only a solution but also a detailed explanation of the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide & FAQs

Q1: My 6-(Bromomethyl)-7-chloroquinoline is not dissolving in my chosen reaction solvent. What are the initial steps I should take?

A1: Initial Troubleshooting: A Stepwise Approach

When encountering poor solubility, a systematic and logical progression of troubleshooting steps is crucial. Before considering more complex solutions, start with the fundamentals of solvent selection and physical manipulation.

1. Solvent Polarity Matching: The foundational principle of "like dissolves like" is the most critical starting point.[1] 6-(Bromomethyl)-7-chloroquinoline is a moderately polar molecule due to the presence of the quinoline nitrogen and the chloro and bromomethyl substituents. Therefore, it is expected to have better solubility in polar aprotic or polar protic solvents.

  • Recommended Starting Solvents: Based on the structure, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are excellent initial candidates.[1][2] For reactions that can tolerate protic solvents, alcohols like ethanol or methanol can also be considered.[1][3]

  • Literature Precedent: Always review the literature for syntheses involving similar quinoline analogues to identify solvent systems that have proven successful.[3]

2. Gentle Heating: For many non-volatile organic compounds, solubility increases with temperature.[1]

  • Procedure: While stirring the suspension, gently warm the reaction mixture. The target temperature should be well below the boiling point of the solvent and the decomposition temperature of the reactant.

  • Caution: Be mindful that the bromomethyl group can be reactive, especially at elevated temperatures. Monitor for any color changes that might indicate decomposition.

3. Particle Size Reduction: Increasing the surface area of a solid can significantly enhance its rate of dissolution.[1][4]

  • Method: If you have the starting material in a solid, crystalline form, gently grinding it to a fine powder using a mortar and pestle can be effective.

  • Advanced Technique - Sonication: The use of an ultrasonic bath can aid in breaking down solid agglomerates and increasing the interaction between the solute and the solvent, thereby accelerating dissolution.[1]

4. Re-evaluation of Purity: Ensure that the starting material is of high purity. Insoluble impurities can sometimes be mistaken for poor solubility of the compound itself.

Q2: I've tried common solvents and gentle heating, but solubility remains an issue. What is the next logical step?

A2: Co-Solvent Systems: A Powerful Strategy for Enhancing Solubility

When a single solvent system fails, a co-solvent system is often the most effective solution.[3][5] A co-solvent is a mixture of two or more miscible solvents designed to fine-tune the polarity of the reaction medium.[6]

The Principle of Co-Solvency: A co-solvent system works by reducing the interfacial tension between the primary solvent and the hydrophobic solute.[6] For 6-(Bromomethyl)-7-chloroquinoline, which has both polar and non-polar characteristics, a carefully selected co-solvent can bridge the polarity gap.

Common Co-Solvent Combinations:

Primary Solvent (Often the main reaction medium)Recommended Co-Solvent (High dissolving power)Rationale & Use Cases
Toluene, Dichloromethane (DCM)Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)For reactions requiring a non-polar primary medium, adding a small percentage of a polar aprotic solvent can create pockets of higher polarity, aiding dissolution.
Acetonitrile (ACN)N-Methyl-2-pyrrolidone (NMP), DMFUseful when ACN is the ideal reaction solvent but the starting material has limited solubility.
Ethanol, MethanolWater (if reaction tolerates it)For creating a range of polar protic environments. The quinoline nitrogen may have some affinity for protic solvents.

Experimental Protocol for Co-Solvent Screening:

  • Preparation: In several small vials, place a known amount of 6-(Bromomethyl)-7-chloroquinoline (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add the primary reaction solvent (e.g., 1 mL) and confirm insolubility.

  • Co-Solvent Titration: Create stock solutions of potential co-solvents (e.g., DMSO, DMF) in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).[2]

  • Stepwise Addition: Gradually add the co-solvent mixture to the vials containing the reactant, vortexing or stirring after each addition, until the solid dissolves.[1][2]

  • Optimization: Record the minimum co-solvent concentration required for complete dissolution. Use this optimized solvent ratio for your reaction.

Q3: Can pH modification be used to improve the solubility of 6-(Bromomethyl)-7-chloroquinoline?

A3: pH Modification: A Viable but Cautious Approach

Yes, pH modification can be a powerful tool for ionizable compounds.[1] The quinoline ring contains a basic nitrogen atom.[3]

  • Acidic Conditions: In the presence of an acid, the quinoline nitrogen can be protonated to form a quinolinium salt. This salt form is generally more polar and thus more soluble in polar protic solvents like water or alcohols.[3]

  • Basic Conditions: In a basic medium, the compound will remain in its neutral, free-base form, which is typically more soluble in non-polar organic solvents.[3]

Important Considerations:

  • Reaction Compatibility: The primary consideration is whether your reaction conditions are compatible with the addition of an acid or base. The bromomethyl group is susceptible to nucleophilic attack, and many reagents are sensitive to pH changes.

  • Product Solubility: Consider the solubility of the product at the adjusted pH. You may solve the starting material's solubility issue only to have the product precipitate out of solution.

Q4: Are there any advanced or alternative techniques for extremely challenging solubility cases?

A4: Advanced Solubilization Strategies

For particularly recalcitrant solubility problems, several advanced techniques can be employed, although they may require more significant changes to the experimental setup.

  • Solid Dispersions: The compound can be dispersed within a polymer matrix to improve its dissolution profile.[3] This is more common in pharmaceutical formulation but can be adapted for synthesis. The compound and a carrier polymer (e.g., Polaxamer 407) are dissolved in a common solvent, which is then removed, leaving the compound finely dispersed in the polymer.[3]

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules by encapsulating the non-polar parts of the molecule within the cyclodextrin's core.[3][7]

  • Solvent-Free or Mechanochemical Approaches: In some cases, reactions can be run under solvent-free conditions, for instance, by ball-milling the reactants together.[8][9][10] This approach completely bypasses solubility issues but requires specialized equipment.[9]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for addressing solubility issues with 6-(Bromomethyl)-7-chloroquinoline.

Solubility_Troubleshooting start Start: Insoluble Reactant solvent_screen Step 1: Solvent Screening 'Like Dissolves Like' start->solvent_screen Initial Observation physical_methods Step 2: Physical Methods Heating Sonication Grinding solvent_screen->physical_methods If still insoluble soluble Result: Homogeneous Solution solvent_screen->soluble Success cosolvent Step 3: Co-Solvent System Titrate with high-power solvent (e.g., DMSO, DMF) physical_methods->cosolvent If still insoluble physical_methods->soluble Success ph_adjust Step 4: pH Modification (If reaction chemistry allows) cosolvent->ph_adjust If co-solvents fail or are undesirable cosolvent->soluble Success advanced Step 5: Advanced Methods Solid Dispersion Mechanochemistry ph_adjust->advanced For extreme cases ph_adjust->soluble Success advanced->soluble Success

Caption: A workflow for troubleshooting the solubility of 6-(Bromomethyl)-7-chloroquinoline.

Detailed Experimental Protocol: Co-Solvent Titration for Solubility Enhancement

This protocol provides a step-by-step method for systematically determining an effective co-solvent system for 6-(Bromomethyl)-7-chloroquinoline.

Objective: To identify the minimum concentration of a co-solvent required to fully dissolve 6-(Bromomethyl)-7-chloroquinoline in a primary reaction solvent.

Materials:

  • 6-(Bromomethyl)-7-chloroquinoline

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMSO)

  • Small-volume vials (e.g., 2 mL) with caps

  • Magnetic stirrer and stir bars

  • Graduated pipettes or micropipettes

Procedure:

  • Prepare the Reactant Suspension:

    • Weigh 20 mg of 6-(Bromomethyl)-7-chloroquinoline into a vial.

    • Add a small stir bar.

    • Add 1.0 mL of the primary solvent (Toluene).

    • Place the vial on a magnetic stirrer and stir for 5-10 minutes. Observe that the solid does not fully dissolve.

  • Co-solvent Addition and Observation:

    • Using a micropipette, add a small volume of the co-solvent (DMSO), for example, 20 µL (2% v/v).

    • Cap the vial and allow the mixture to stir for 5-10 minutes.

    • Visually inspect the solution for any reduction in the amount of undissolved solid.

  • Incremental Titration:

    • Continue to add the co-solvent in small increments (e.g., 20 µL at a time).

    • After each addition, allow for a 5-10 minute equilibration period with stirring.

    • Record the total volume of co-solvent added at each step.

  • Determine the Endpoint:

    • The endpoint is reached when the solution becomes completely clear, with no visible solid particles.

    • Record the final volume of co-solvent required to achieve full dissolution.

  • Calculate the Optimal Solvent Ratio:

    • Calculate the final volume percentage of the co-solvent in the total solvent mixture. For example, if 100 µL (0.1 mL) of DMSO was required in 1.0 mL of Toluene, the final solvent system is approximately 9% DMSO in Toluene (v/v).

  • Scale-Up for Reaction:

    • Use this determined solvent ratio to prepare the solvent mixture for your full-scale reaction. Ensure that the 6-(Bromomethyl)-7-chloroquinoline is fully dissolved in the solvent mixture before adding other reagents.

CoSolvent_Protocol cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis & Scale-Up prep1 Weigh 20mg of Reactant prep2 Add 1.0mL Primary Solvent prep1->prep2 prep3 Confirm Insolubility prep2->prep3 add_cosolvent Add 2% v/v Co-Solvent prep3->add_cosolvent stir Stir for 5-10 min add_cosolvent->stir observe Observe Dissolution stir->observe is_dissolved Completely Dissolved? observe->is_dissolved is_dissolved->add_cosolvent No record_vol Record Final Volume is_dissolved->record_vol Yes calculate_ratio Calculate Optimal Ratio record_vol->calculate_ratio scale_up Use Ratio for Reaction calculate_ratio->scale_up

Caption: Experimental workflow for co-solvent titration.

References

  • Benchchem. Overcoming poor solubility of quinoline derivatives in reactions.
  • Wikipedia. Cosolvent.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Benchchem. Managing poor solubility and instability issues in reactions.
  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • ACS Publications. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Journal of the American Chemical Society.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ResearchGate. Tackling solubility issues in organic synthesis: conventional solution...
  • Benchchem. side reactions in the synthesis of quinoline derivatives.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • ResearchGate. (PDF) A Simple, Efficient and Solvent-free Reaction for the Synthesis of Quinolines Using Caesium Iodide.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

Sources

Reducing lachrymatory effects when handling 6-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #LCH-882-Q Topic: Mitigation of Lachrymatory Effects & Safe Handling Protocols Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary

6-(Bromomethyl)-7-chloroquinoline is a potent alkylating agent and a severe lachrymator . Unlike simple benzyl bromide (often a liquid), this quinoline derivative is typically a solid, presenting a dual hazard: subliming vapors and micro-particulate dust .

Standard fume hood airflow is often insufficient if the user generates dust during weighing. This guide provides a "Zero-Exposure" workflow to eliminate ocular and respiratory irritation by targeting the biological mechanism of action (TRPA1 activation).

The Mechanism: Why It Hurts

To mitigate the risk, you must understand the biological target. This compound does not merely "irritate" via acidity; it chemically attacks sensory nerve endings.

Mechanism of Action: The bromomethyl group is highly electrophilic. Upon contact with the mucous membranes (eyes, nose), it undergoes an


 alkylation reaction with cysteine residues (specifically Cys621 and Cys665) on the TRPA1 ion channel  of nociceptive neurons. This covalent modification locks the channel open, causing a massive influx of Calcium (

), which the brain interprets as burning pain.

Technical Insight: Because the bond formed is covalent, the pain is persistent and requires time for the channel proteins to turnover. Simple saline washing removes the bulk chemical but does not immediately reverse the alkylation.

TRPA1_Mechanism cluster_0 Exposure Event cluster_1 Cellular Response Compound 6-(Bromomethyl)- 7-chloroquinoline (Electrophile) Eye Mucous Membrane (Cysteine Thiols) Compound->Eye Vapor/Dust Contact Alkylation Covalent Modification of TRPA1 Channel Eye->Alkylation S_N2 Reaction ChannelOpen Ion Channel Locks OPEN Alkylation->ChannelOpen CaInflux Massive Ca2+ Influx ChannelOpen->CaInflux Pain Neurogenic Inflammation & Pain Signal CaInflux->Pain

Figure 1: The TRPA1 alkylation pathway. The pain response is driven by covalent modification of nerve endings, necessitating strict physical barriers.

Engineering Controls & PPE Matrix

Critical Rule: Do not rely solely on a standard fume hood. The sash must be at the lowest working height, and airflow must be verified.

PPE Selection Matrix
ComponentRecommendationTechnical Rationale
Eye Protection Unvented Chemical GogglesStandard safety glasses allow vapors to bypass via convection currents. Unvented goggles provide a gas-tight seal.
Hand Protection Double Gloving: Laminate (Silver Shield) under NitrileAlkyl bromides can permeate standard nitrile in <15 mins. Laminate offers >4hr breakthrough time.
Respiratory Full-face respirator with OV/P100 cartridges (if outside hood)P100 stops the dust; Organic Vapor (OV) stops the sublimed gas.
Protocol: The "Zero-Exposure" Weighing Method

Most exposure incidents occur during the transfer of the solid. Use this method to prevent dust generation.[1][2]

Materials Needed:

  • Glove bag (disposable) or wide-mouth jar.

  • Pre-tared reaction flask with a septum.

  • Long-neck funnel.

  • Solvent (Dichloromethane or similar, chilled to 0°C ).

Step-by-Step Workflow:

  • The "Closed" Weighing:

    • Place the reagent bottle and your pre-tared flask inside a disposable glove bag within the fume hood.

    • Seal the glove bag.

    • Perform the weighing inside the bag.

    • Why? Any dust generated stays inside the bag, not the hood's turbulent air.

  • Solvent Dampening (The Suppression Step):

    • Before removing the flask from the bag/hood, add the chilled solvent immediately to the solid.

    • Why? Dissolving the solid eliminates the dust hazard. Cold solvent reduces the vapor pressure of the solution.

  • Decontamination of Tools:

    • Leave the spatula and funnel inside the glove bag.

    • Wipe the exterior of the flask with a tissue soaked in Quenching Solution A (see below) before bringing it out of the bag.

Handling_Protocol Start Start: Solid Reagent Decision Is a Glove Box Available? Start->Decision BoxYes Use Glove Box (Ideal) Decision->BoxYes Yes BoxNo Use Fume Hood + Disposable Glove Bag Decision->BoxNo No Weigh Weigh into Tared Flask (Inside Containment) BoxYes->Weigh BoxNo->Weigh Solvent Add Cold Solvent (0°C) IMMEDIATELY Weigh->Solvent Dissolve Solid is now in Solution (Dust Hazard Eliminated) Solvent->Dissolve QuenchTools Quench Spatula/Funnel Before Removal Dissolve->QuenchTools

Figure 2: Decision tree for safe handling. Note that dissolving the solid immediately is the critical control point.

Emergency & Decontamination (The "Quench")

Water alone is ineffective because the compound is lipophilic and hydrolyzes slowly. You must chemically destroy the alkylating capability.

Quenching Solution A (For Glassware/Spills)
  • Composition: 5% Sodium Thiosulfate (

    
    ) + 1% Sodium Bicarbonate in water.
    
  • Chemistry: Thiosulfate is a soft nucleophile that reacts rapidly with the alkyl bromide to form a non-volatile, water-soluble Bunte salt.

Quenching Solution B (Alternative)
  • Composition: 10% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Chemistry: Aminolysis converts the bromide to an amine.

  • Warning: This solution smells of ammonia; use only in a hood.

Decontamination Procedure:

  • Soak all contaminated spatulas, flasks, and septa in Solution A for 24 hours.

  • Rinse with water, then acetone.

  • Never put un-quenched glassware into a base bath (it may generate volatile ethers) or an acid bath (slow hydrolysis).

Frequently Asked Questions (FAQs)

Q: I dropped a small amount of solid outside the hood. Should I sweep it up? A: NO. Sweeping generates dust aerosols.

  • Evacuate the lab immediately.

  • Return wearing a full-face respirator.

  • Cover the spill with paper towels soaked in Quenching Solution A (Thiosulfate).

  • Let it sit for 20 minutes to react chemically.

  • Wipe up the wet slurry.

Q: Can I use a standard N95 mask? A: No. N95s filter particles but do not seal against vapors. The heat from your face can cause dust trapped in the mask fibers to sublime, creating a high-concentration gas chamber directly over your nose and mouth. Use a respirator with P100 + Organic Vapor cartridges.

Q: My eyes are burning despite wearing safety glasses. What is happening? A: This is likely "vapor creep." The compound sublimes (turns from solid to gas) and convection currents carry it around the gaps in safety glasses. You must switch to unvented goggles or a full face shield.

Q: How do I dispose of the reaction waste? A: Do not mix with general organic waste immediately. Treat the waste stream with an excess of ammonium hydroxide or sodium thiosulfate, stir for 12 hours to ensure the active bromide is destroyed, then dispose of as halogenated organic waste.

References
  • Mechanism of Lachrymators: Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282. Establishes TRPA1 activation via covalent modification by alkylating agents.

  • Chemical Quenching Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5][6][7] "Working with Chemicals."[2][4][5][6][7][8] National Academies Press. Authoritative guide on neutralizing alkyl halides using thiosulfate/amine methods.

  • TRPA1 and Benzylic Halides: Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature, 445, 541–545. Specific mechanistic detail on the cysteine alkylation pathway.

  • Safety Data Sheet (General Benzylic Bromides): Sigma-Aldrich. "Safety Data Sheet: Benzyl Bromide." (Accessed 2024). Provides baseline toxicology and PPE standards for the chemical class.

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Analysis of 6-(Bromomethyl)-7-chloroquinoline

Abstract: This guide provides a technical framework for the structural validation of 6-(Bromomethyl)-7-chloroquinoline , a critical electrophilic intermediate often used in the synthesis of kinase inhibitors and antimalarial scaffolds. Unlike standard spectral lists, this document focuses on comparative analysis against its synthetic precursor (6-methyl-7-chloroquinoline) and common hydrolysis impurities, providing researchers with a self-validating logic for purity assessment.

Experimental Strategy & Sample Preparation

Solvent Selection: The Dipole Factor

For this specific lipophilic halide, solvent choice dictates resolution.

  • Recommended: Chloroform-d (

    
    ) 
    
    • Why: Provides optimal solubility for the bromomethyl derivative and prevents potential solvolysis (reaction with solvent) that can occur in nucleophilic solvents like DMSO or Methanol over time.

    • Reference Signal:

      
       7.26 ppm (Singlet).[1]
      
  • Alternative: DMSO-

    
     
    
    • Use Case: Only if the sample contains highly polar impurities (e.g., carboxylic acids) or if the salt form (hydrochloride) is being analyzed.

    • Risk: The benzylic bromide is reactive. Prolonged storage in DMSO can lead to oxidation or substitution artifacts.

Sample Preparation Protocol
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of

    
    .
    
  • Filtration: If the solution is cloudy (indicating inorganic salts from the bromination reaction), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Standard proton parameters (SW 12-14 ppm, d1

    
     2s, 16-32 scans).
    

Spectral Analysis: The Diagnostic Regions

The structural confirmation relies on two distinct regions: the Aliphatic Diagnostic Zone (confirmation of functional group transformation) and the Aromatic Fingerprint (confirmation of regio-isomerism).

The Aliphatic Diagnostic Zone (2.0 – 6.0 ppm)

This is the primary region for monitoring reaction progress from the precursor 6-methyl-7-chloroquinoline .

CompoundFunctional GroupChemical Shift (

, ppm)
MultiplicityIntegralInterpretation
Precursor

2.55 – 2.65Singlet3HUpfield benzylic signal.
Target

4.60 – 4.80 Singlet 2H Key Diagnostic. Significant downfield shift (

ppm) due to electronegative Br.
Impurity

4.85 – 5.00Singlet/Doublet2HHydrolysis product. Often broader or coupled to -OH.

Technical Insight: The disappearance of the singlet at ~2.6 ppm and the emergence of a new singlet at ~4.7 ppm is the definitive "Go/No-Go" signal for reaction completion.

The Aromatic Fingerprint (7.0 – 9.0 ppm)

The quinoline scaffold exhibits a characteristic splitting pattern.[1] With substituents at positions 6 and 7, the "benzene" portion of the ring (protons H5 and H8) becomes simplified.

  • H2, H3, H4 (Pyridine Ring): Unaffected by 6,7-substitution.

    • H2: ~8.9 ppm (dd) – Most downfield due to proximity to Nitrogen.

    • H3: ~7.4 ppm (dd) – Upfield, typically triplets/multiplets.

    • H4: ~8.1 ppm (d) – Shows coupling to H3.

  • H5 and H8 (Benzene Ring):

    • Because positions 6 and 7 are blocked, H5 and H8 are para to each other.

    • Coupling: Para-coupling (

      
      ) is typically negligible (< 1 Hz) or very weak.
      
    • Appearance: Two distinct Singlets .

    • Assignment Logic:

      • H8: Generally more downfield (~8.2 - 8.4 ppm) due to the peri-effect from the quinoline nitrogen lone pair.

      • H5: Ortho to the bromomethyl group (~7.8 - 8.0 ppm).

Comparative Performance Guide

The following table contrasts the target molecule's NMR profile with its most common "look-alikes" in a synthesis workflow.

FeatureTarget: 6-(Bromomethyl)-7-Cl Alternative: 6-Methyl-7-Cl Alternative: 6-(Dibromomethyl)
Aliphatic Shift

4.7 ppm (2H, s)

2.6 ppm (3H, s)

6.8 - 7.0 ppm (1H, s)
H5/H8 Signals Two SingletsTwo SingletsTwo Singlets
Solubility (

)
HighHighModerate
Stability Low (sens. to moisture)HighModerate
Synthesis Context Desired ProductStarting MaterialOver-brominated Impurity

Logic Flow for Purity Assessment

The following diagram illustrates the decision-making workflow for validating the product using 1H NMR data.

NMR_Analysis_Flow Start Acquire 1H NMR (CDCl3) Check_Aliphatic Check Aliphatic Region (2.0 - 5.0 ppm) Start->Check_Aliphatic Signal_26 Signal at ~2.6 ppm? Check_Aliphatic->Signal_26 Signal_47 Signal at ~4.7 ppm? Check_Aliphatic->Signal_47 Signal_68 Signal at ~6.9 ppm? Check_Aliphatic->Signal_68 Result_SM Incomplete Reaction (Starting Material Present) Signal_26->Result_SM Yes Check_Aromatic Check Aromatic Region (H5/H8 Singlets?) Signal_47->Check_Aromatic Yes Result_Over Over-bromination: (Dibromomethyl impurity) Signal_68->Result_Over Yes Result_Prod Target Identified: 6-(Bromomethyl)-7-Cl-quinoline Validation Structure Validated Check_Aromatic->Validation 2 Singlets Observed

Figure 1: Decision logic for interpreting the NMR spectrum of brominated quinoline derivatives.

Troubleshooting & Anomalies

  • Broadening of the -CH2Br Signal:

    • Cause: If the singlet at 4.7 ppm appears broad or split, it may indicate restricted rotation or, more likely, the presence of trace acid (HBr) causing exchange broadening if the sample is wet.

    • Solution: Wash the NMR sample with a drop of

      
       (shake and separate) or filter through basic alumina if stability allows.
      
  • Extra Singlet at ~10 ppm:

    • Cause: Oxidation of the bromomethyl group to an aldehyde (6-formyl-7-chloroquinoline).

    • Action: Check storage conditions; the compound is moisture/air sensitive.

References

  • University of Pittsburgh. NMR Chemical Shifts of Trace Impurities in Common Solvents. Available at: [Link]

Sources

Identifying Common Impurities in Commercial 6-(Bromomethyl)-7-chloroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently evaluate commercial building blocks that serve as critical nodes in active pharmaceutical ingredient (API) synthesis. 6-(Bromomethyl)-7-chloroquinoline is a prime example: it is a highly reactive, bifunctional electrophile used extensively to install the 7-chloroquinoline pharmacophore via amine alkylation or cross-coupling.

However, the very reactivity that makes this benzylic bromide useful also makes its synthesis and storage highly susceptible to impurity generation. In this guide, we will objectively compare the performance of different commercial grades of 6-(Bromomethyl)-7-chloroquinoline, dissect the mechanistic origins of its common impurities, and provide self-validating experimental protocols to ensure your downstream chemistry succeeds.

Mechanistic Origins of Batch Impurities

The industrial synthesis of 6-(bromomethyl)-7-chloroquinoline relies almost exclusively on the Wohl-Ziegler bromination of 6-methyl-7-chloroquinoline using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) . While this radical pathway is highly regioselective for the benzylic position, it is notoriously prone to over-reaction and subsequent degradation.

  • The Over-Bromination Impurity (6-(Dibromomethyl)-7-chloroquinoline): Kinetic studies of benzylic brominations reveal that the active brominating species is trace molecular bromine (Br₂) generated in situ. If the local concentration of Br₂ exceeds the rate of mono-bromination—often due to poor reagent addition control—the newly formed benzylic bromide undergoes a second radical abstraction, yielding the dibrominated impurity . Downstream, this impurity is devastating; it acts as a bi-functional cross-linker, causing double alkylation of target amines.

  • The Hydrolysis Impurity (6-(Hydroxymethyl)-7-chloroquinoline): Benzylic bromides are exceptionally electrophilic. Exposure to atmospheric moisture during poor storage or aqueous workup leads to rapid S_N1/S_N2 hydrolysis. This converts the reactive bromide into an inert alcohol, dead-ending the molecule for subsequent coupling steps.

  • Residual Reagents: Unreacted NBS and succinimide byproducts can persist in crude grades. NBS is highly reactive and is flagged as a potentially genotoxic impurity in pharmaceutical manufacturing .

Pathway SM 6-Methyl-7-chloroquinoline (Starting Material) Reagents NBS, AIBN (Radical Initiation) SM->Reagents Wohl-Ziegler Conditions Target 6-(Bromomethyl)-7-chloroquinoline (Target Product) Reagents->Target Mono-bromination DiBromo 6-(Dibromomethyl)-7-chloroquinoline (Over-bromination) Target->DiBromo Excess Br• / Br2 Hydroxyl 6-(Hydroxymethyl)-7-chloroquinoline (Hydrolysis) Target->Hydroxyl H2O / Moisture

Caption: Mechanistic pathway of 6-(Bromomethyl)-7-chloroquinoline synthesis and common impurity formation.

Comparative Data: Technical vs. High-Purity Grades

To illustrate the impact of these impurities, we evaluated two commercial sources of 6-(Bromomethyl)-7-chloroquinoline: a standard "Technical Grade" (often synthesized via batch NBS addition without recrystallization) and a "High-Purity Grade" (synthesized via continuous NBS slurry addition and recrystallized).

The quantitative data below summarizes the impurity profiles and their direct impact on a standardized downstream N-alkylation reaction.

Analytical MetricSupplier A (Technical Grade)Supplier B (High-Purity Grade)Impact on Downstream Chemistry
Assay Purity (HPLC-UV) 92.4%98.8%Dictates stoichiometric accuracy for coupling reactions.
Di-bromide Impurity 4.1%< 0.5%Causes double-alkylation, yielding complex, cross-linked tars.
Hydroxyl Impurity 1.8%< 0.2%Acts as an inert dead-end, directly lowering overall yield.
Unreacted Starting Material 1.5%< 0.5%Complicates the final crystallization of the target API.
Moisture Content (KF) 0.8%0.1%Accelerates auto-catalytic degradation during shelf storage.
Model Alkylation Yield 76% 94% Direct indicator of batch viability and process economics.

Experimental Protocols & Validation Workflows

To ensure trustworthiness, analytical and synthetic protocols must be self-validating. The following methodologies are designed to prevent false positives (e.g., generating hydrolysis impurities during the assay) and to objectively measure batch performance.

Protocol A: Anhydrous HPLC-UV-MS Impurity Profiling

Standard aqueous sample diluents will artificially degrade the benzylic bromide into the hydroxyl impurity during the assay. This self-validating protocol utilizes strictly anhydrous preparation to ensure the measured impurities reflect the actual batch quality, not an analytical artifact.

  • Sample Preparation: Weigh 10.0 mg of the commercial 6-(Bromomethyl)-7-chloroquinoline batch into a dry 10 mL volumetric flask. Dissolve and make up to volume using strictly anhydrous acetonitrile (HPLC grade, <50 ppm H₂O).

    • Causality: Eliminating water from the diluent prevents ex vivo solvolysis, validating that any detected 6-(hydroxymethyl)-7-chloroquinoline was endogenous to the supplied batch.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm) maintained at 30°C.

  • Mobile Phase: Run a gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: The acidic modifier (TFA) suppresses silanol interactions on the stationary phase and stabilizes the benzylic bromide against on-column aqueous hydrolysis during the rapid transit time.

  • Detection: Monitor UV absorbance at 254 nm for relative quantitation. Utilize in-line ESI-MS (positive ion mode) for qualification. The target mono-bromide will display an isotopic [M+H]⁺ pattern at m/z 256/258/260, whereas the di-bromide impurity is easily identified by its [M+H]⁺ cluster at m/z 334/336/338/340.

Workflow Prep Sample Prep (Anhydrous MeCN) HPLC RP-HPLC Separation (C18, 0.1% TFA) Prep->HPLC UV UV Detection (254 nm) HPLC->UV MS ESI-MS (Impurity ID) HPLC->MS Action Batch Disposition (Accept/Reject) UV->Action Quantitation MS->Action Qualification

Caption: Standardized analytical workflow for the quantification and qualification of brominated impurities.

Protocol B: Downstream Performance Validation (N-Alkylation)

To evaluate the practical impact of the di-bromide impurity, use this standardized alkylation of a model secondary amine (N-methylpiperazine).

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent (1.0 mmol) of the 6-(Bromomethyl)-7-chloroquinoline batch in anhydrous dichloromethane (5.0 mL, 0.2 M).

  • Reagent Addition: Add 1.2 equivalents of N-methylpiperazine, followed immediately by 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Execution: Stir the mixture at room temperature (20–25°C) for exactly 4 hours.

    • Causality: The benzylic bromide is highly electrophilic and reacts rapidly. Applying heat is unnecessary and counterproductive, as it only promotes the degradation of unreacted starting materials into dark, polymeric tars.

  • Workup & Evaluation: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate the target mono-alkylated product.

    • Observation: Batches containing >2% di-bromide impurity will yield noticeable quantities of a highly polar, bis-piperazine cross-linked byproduct, drastically reducing the isolated yield of the target compound.

Conclusion & Sourcing Best Practices

When sourcing 6-(Bromomethyl)-7-chloroquinoline for sensitive medicinal chemistry campaigns, relying solely on a supplier's Certificate of Analysis (CoA) can be misleading if their analytical methods fail to account for assay-induced hydrolysis.

Researchers should prioritize suppliers who utilize continuous reagent addition technologies to suppress the 6-(dibromomethyl)-7-chloroquinoline impurity, and who package the final product under inert gas to prevent moisture ingress. Implementing the anhydrous HPLC protocol provided above will serve as a robust, self-validating gatekeeper for your raw materials, ensuring reproducibility in your downstream API synthesis.

References
  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection Molecules (MDPI) URL:[Link]

Comprehensive Comparison Guide: Reference Standards for 6-(Bromomethyl)-7-chloroquinoline Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Managers, and Drug Development Scientists.

Executive Summary & Mechanistic Context

6-(Bromomethyl)-7-chloroquinoline (6-BCQ) is a highly reactive, bifunctional pharmaceutical intermediate. The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring antimalarial agents and increasingly utilized in modern targeted therapies, including c-Met and EGFR tyrosine kinase inhibitors[1]. The 6-bromomethyl group serves as a critical electrophilic center for nucleophilic substitution (e.g., amine alkylation) during Active Pharmaceutical Ingredient (API) synthesis[2].

Because bromomethyl compounds are potent alkylating agents, 6-BCQ is often flagged as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines. Consequently, stringent quality control (QC) of 6-BCQ using high-fidelity reference standards is non-negotiable to ensure API safety and process consistency.

Pathway Ligand HGF (Hepatocyte Growth Factor) Receptor c-Met Receptor Tyrosine Kinase Ligand->Receptor Binds Signaling1 PI3K / AKT Pathway Receptor->Signaling1 Activates Signaling2 RAS / MAPK Pathway Receptor->Signaling2 Activates Inhibitor 6-BCQ-Derived Kinase Inhibitor Inhibitor->Receptor Blocks ATP Pocket Outcome Tumor Cell Proliferation & Survival Signaling1->Outcome Promotes Signaling2->Outcome Promotes

Caption: c-Met Kinase Inhibition Pathway targeted by 6-BCQ derived APIs.

Objective Comparison of Reference Standard Tiers

Not all reference standards are created equal. Selecting the appropriate grade of 6-BCQ depends on the development phase (early R&D vs. commercial API release). Relying on an uncertified standard can lead to cascading quantification errors during impurity profiling.

Table 1: Comparative Analysis of 6-BCQ Reference Standard Grades
Standard TierPurity CertificationTraceability & ValidationPrimary Use CaseRelative Cost
Tier 1: CRM (ISO 17034) qNMR + Mass Balance (HPLC, KF, TGA)NIST-traceable, fully accreditedCommercial API release, Regulatory submissions

Tier 2: Analytical Standard HPLC-UV/DAD & LC-MSCOA provided, non-accreditedRoutine in-process QC, Method development

Tier 3: In-House Working Cross-validated against Tier 1/2Internal documentationDaily system suitability testing (SST)$

Expert Insight on Causality: Why is qNMR (Quantitative NMR) mandatory for Tier 1 CRMs? Traditional chromatographic purity (HPLC area %) assumes all impurities absorb UV light equally and elute within the run time. 6-BCQ degrades into inorganic bromides and polymeric species that are UV-transparent or irreversibly retained on the column. qNMR measures absolute mass fraction by comparing the integration of the 6-BCQ benzylic protons against an internal standard, providing a self-validating absolute purity value independent of UV response factors.

Critical Vulnerabilities in 6-BCQ Quality Control

When handling 6-BCQ reference standards, the chemical nature of the molecule dictates the analytical approach.

The Solvolysis Trap: The bromomethyl group (-CH


Br) is highly susceptible to solvolysis. If a QC analyst prepares the 6-BCQ reference standard in Methanol (MeOH) or Ethanol (EtOH), the solvent will act as a nucleophile, rapidly converting 6-BCQ into 6-(methoxymethyl)-7-chloroquinoline. This creates an artificial impurity peak during HPLC analysis, leading to false out-of-specification (OOS) results.
Protocol Mandate: All standard stock solutions must be prepared in strictly aprotic solvents (e.g., anhydrous Acetonitrile or stabilized THF) to preserve structural integrity.

G A Raw 6-BCQ Material B Primary Screening (LC-MS / GC-MS) A->B Identity confirmation C Absolute Purity Determination (1H qNMR) B->C Aprotic solvent prep D Chromatographic Purity (HPLC-UV/DAD) B->D Gradient elution E Moisture & Volatiles (KF & TGA) B->E Residual analysis F Certified Reference Material (CRM) Generation C->F Mass balance & assay D->F E->F

Caption: Workflow for 6-BCQ Reference Standard Qualification.

Step-by-Step Experimental Protocols for 6-BCQ Qualification

Protocol A: Absolute Purity Determination via H qNMR

This self-validating protocol establishes the absolute assay of an in-house working standard against a primary CRM.

Materials:

  • Deuterated solvent: DMSO-d

    
     (100% atom D, stored over molecular sieves). Note: While DMSO is weakly nucleophilic, the reaction rate with 6-BCQ at room temperature during the short NMR acquisition window is negligible compared to protic solvents.
    
  • Internal Standard (IS): Dimethyl sulfone (TraceCERT® grade).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of 6-BCQ and ~5 mg of the IS into a static-free weighing boat using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both solids in 0.8 mL of anhydrous DMSO-d

    
    . Vortex for 30 seconds.
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire

    
    H NMR at 400 MHz or higher. Use a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons. (Causality: Incomplete T1 relaxation leads to severe integration errors, skewing the purity calculation).
    
  • Integration: Integrate the singlet of the IS (

    
     2.98 ppm, 6H) and the benzylic -CH
    
    
    
    - singlet of 6-BCQ (expected around
    
    
    4.8-5.0 ppm, 2H).
  • Calculation: Calculate absolute purity using the mass ratio, molecular weights, and integration ratio.

Protocol B: Chromatographic Purity via HPLC-UV/DAD

Used for routine impurity profiling and determining the chromatographic purity of the standard.

Method Parameters:

  • Column: C18 end-capped, 150 x 4.6 mm, 3 µm. (Causality: End-capping prevents secondary interactions between the basic quinoline nitrogen and residual column silanols, which otherwise causes severe peak tailing).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent to protonate the quinoline ring, sharpening the peak).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Diluent: 100% Acetonitrile. (Strictly avoid water/methanol in the sample diluent to prevent pre-injection hydrolysis).

  • Detection: DAD at 254 nm and 280 nm.

Summary of Analytical Method Performance

To effectively control the quality of 6-BCQ, a multi-orthogonal analytical approach is required. The table below summarizes the experimental data performance across different techniques.

Table 2: Method Validation Metrics for 6-BCQ QC
ParameterHPLC-UV (Impurity Profiling)LC-MS (Identity/Trace)

H qNMR (Absolute Assay)
Specificity High (Resolves structural isomers)Very High (m/z 255/257 isotopic bromine signature)High (Specific proton shifts)
LOD / LOQ 0.05% / 0.1%0.01% / 0.03%N/A (Used for main component assay)
Primary Limitation Requires response factor correction for unknown impuritiesMatrix ion suppression effects, non-quantitativeRequires high sample concentration (~10 mg/mL)

References

1.1[1] 2.2[2]

Sources

Comparative Yield Analysis of Bromination Agents for Quinoline Derivatives

[1][2][3]

Executive Summary

The bromination of quinoline scaffolds is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates. While molecular bromine (

N-Bromosuccinimide (NBS)Oxone®/NaBr

Mechanistic Grounding: The Regioselectivity Paradox

Quinoline presents a unique challenge in electrophilic aromatic substitution (SEAr) due to the electron-deficient pyridine ring, which deactivates the system.

  • Acidic Conditions (

    
    ):  Protonation of the nitrogen (
    
    
    ) further deactivates the pyridine ring. Substitution occurs exclusively on the carbocyclic (benzene) ring, favoring C5 and C8 positions.
  • Radical/Non-Acidic Conditions (NBS/

    
    ):  Can favor benzylic bromination (if alkyl groups are present) or C3 substitution via addition-elimination mechanisms, though C5/C8 remains dominant for unsubstituted quinolines.
    
  • Activated Quinolines: The presence of Electron Donating Groups (EDGs) like -OH, -OMe, or -

    
     at C8 strongly directs incoming electrophiles to the C5  and C7  positions (ortho/para direction).[1]
    
Visualization: Mechanistic Pathways

The following diagram illustrates the divergence between ionic (SEAr) and radical pathways.

QuinolineBrominationStartQuinoline SubstrateCond_AcidAcidic Media(H+ / Br2)Start->Cond_Acid SEAr PathwayCond_RadRadical Initiator(NBS / AIBN)Start->Cond_Rad Radical PathwayInter_SEArSigma Complex(Carbocyclic Ring)Cond_Acid->Inter_SEAr N-ProtonationInter_RadRadical Intermediate(Benzylic/C3)Cond_Rad->Inter_Rad H-AbstractionProd_5_85-Bromo / 8-Bromo(Thermodynamic)Inter_SEAr->Prod_5_8 -H+Prod_BenzylicSide Chain Bromination(Kinetic)Inter_Rad->Prod_Benzylic +Br•

Figure 1: Divergent mechanistic pathways for quinoline bromination dependent on reagent and conditions.

Critical Agent Comparison

A. Molecular Bromine ( )[4][5][6]
  • Status: Classical Benchmark.

  • Performance: High reactivity but low selectivity. In the bromination of 8-hydroxyquinoline,

    
     often yields inseparable mixtures of 5-bromo, 7-bromo, and 5,7-dibromo products unless stoichiometry is controlled with extreme precision (e.g., < 0.9 eq at -78°C).
    
  • Drawbacks: Corrosive, requires specialized handling, generates HBr gas (waste), and often leads to tar formation.

B. N-Bromosuccinimide (NBS)[4][5][7][8][9]
  • Status: The Precision Tool.

  • Performance: NBS provides a controlled release of

    
     (or 
    
    
    ). In polar aprotic solvents (MeCN, DMF), it acts as a superior electrophile for activated quinolines (e.g., 8-methoxyquinoline), delivering monobrominated products in >90% yields .
  • Advantage: High regioselectivity for the para position relative to EDGs (C5 position for 8-substituted quinolines).

C. Oxone® + NaBr (Green Oxidation)
  • Status: The Eco-Friendly Alternative.

  • Performance: This system generates "active bromine" in situ via the oxidation of bromide anions by potassium peroxymonosulfate (Oxone).

  • Advantage: Uses non-toxic salts, water/acetonitrile solvent systems, and operates at room temperature. It is particularly effective for activated substrates, matching NBS yields (85-95%) while eliminating halogenated waste.

Comparative Data Analysis

The following table summarizes experimental yields for the bromination of 8-Methoxyquinoline (a model activated substrate) to 5-Bromo-8-methoxyquinoline .

AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C5:C7)Green Score*

(1.1 eq)

254892%85:15Low
NBS (1.1 eq) MeCN0 to 25496% 98:2 Medium
Oxone / NaBr

25289%95:5High


60382%90:10High

*Green Score based on atom economy, toxicity of reagents, and waste generation.

Key Insight: While

Experimental Protocols

Protocol A: High-Selectivity Synthesis using NBS

Target: 5-Bromo-8-methoxyquinoline Mechanism: Electrophilic Substitution (Ionic)

  • Preparation: Dissolve 8-methoxyquinoline (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.5 M concentration].

  • Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Crucial: Protect from light to suppress radical side-reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with 10%

    
     (aq) to remove trace bromine. Extract with Dichloromethane (DCM).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol if necessary.
    
  • Expected Yield: 92–96% (Off-white solid).

Protocol B: Green Bromination using Oxone®/NaBr

Target: 5-Bromo-8-hydroxyquinoline derivatives Mechanism: Oxidative Bromination (


  • Preparation: Dissolve the quinoline substrate (1.0 eq) and Sodium Bromide (NaBr) (1.1 eq) in a 1:1 mixture of Methanol/Water.

  • Activation: Add Oxone® (0.6 eq) portion-wise to the stirred solution at room temperature. Note: The solution will turn transiently yellow/orange due to active bromine species.

  • Reaction: Stir vigorously for 1–2 hours. The product often precipitates out of the aqueous mixture.

  • Work-up: Filter the precipitate directly. If no precipitate, dilute with water and extract with Ethyl Acetate.

  • Expected Yield: 85–90%.

  • Note: This method is highly sensitive to pH; ensure the substrate is stable in slightly acidic oxidative conditions.

Decision Framework: Selecting the Right Agent

Use this logic flow to determine the optimal reagent for your specific quinoline derivative.

ReagentSelectionStartSelect Bromination AgentQ1Is the Quinoline Activated?(e.g., -OH, -OMe, -NH2)Start->Q1Q2Is Green Chemistrya Priority?Q1->Q2 Yes (Activated)Q3Is the target benzylicor C3 position?Q1->Q3 No (Deactivated)Res_NBSUse NBS in MeCN(High Selectivity)Q2->Res_NBS No (Yield Priority)Res_OxoneUse Oxone / NaBr(Eco-Friendly)Q2->Res_Oxone YesRes_Br2Use Br2 / Acid(Classical SEAr)Q3->Res_Br2 No (Core Ring)Res_RadicalUse NBS + AIBN(Radical Mechanism)Q3->Res_Radical Yes (Side Chain)

Figure 2: Decision tree for bromination reagent selection based on substrate electronics and process requirements.

References

  • Regioselective Bromination of 8-Substituted Quinolines. ResearchGate. Synthesis and optimization of 5-bromo-8-methoxyquinoline using molecular bromine and NBS.

  • NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinolines. National Institutes of Health (PMC). Detailed study on NBS mechanisms (ionic vs radical) in quinoline systems.

  • Bromination of Activated Arenes by Oxone® and Sodium Bromide. MDPI / Semantic Scholar. Protocol for green oxidative bromination using Oxone/NaBr.

  • Highly Brominated Quinolines: Synthesis and Characterization. National Institutes of Health (PMC). Experimental data on polybromination using excess bromine.

  • Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide. BenchChem. Technical note comparing reagent performance for tetrahydroquinolines.

Safety Operating Guide

6-(Bromomethyl)-7-chloroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the Standard Operating Procedure (SOP) for the safe handling and disposal of 6-(Bromomethyl)-7-chloroquinoline .

Notice: This compound contains a benzylic bromide moiety fused to a quinoline ring. It must be treated as a potent lachrymator (tear gas) , a severe corrosive , and a strong alkylating agent . Improper disposal can result in the formation of toxic hydrogen bromide (HBr) gas or accidental exposure to mutagenic residues.

Part 1: Executive Safety Summary

IMMEDIATE ACTION CARD

  • Primary Hazard: Lachrymator / Corrosive / Alkylating Agent .

  • Inhalation Risk: High. Do not open outside a certified fume hood.

  • Skin Contact: Corrosive. Causes severe burns and potential sensitization.

  • Reaction Product: Hydrolyzes in moisture to release Hydrogen Bromide (HBr) gas.

DO NOT DO
DO NOT dispose of down the drain.DO Double-bag waste in heavy-duty polyethylene.
DO NOT mix with strong oxidizers or bases.DO Label clearly as "Lachrymator" & "Corrosive".
DO NOT use standard trash bins.DO Deactivate spills immediately with Thiosulfate.

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity. The bromomethyl group (-CH₂Br) at the 6-position is highly electrophilic.

  • Lachrymatory Effect: Like benzyl bromide, this compound attacks TRPA1 channels in mucous membranes, causing severe eye and respiratory pain even at low concentrations.

  • Alkylating Potential: It can alkylate DNA bases (guanine/adenine), posing a significant mutagenic risk.

  • Hydrolysis: Upon contact with water or humid air, the C-Br bond cleaves to form the corresponding alcohol and hydrobromic acid (HBr) , which corrodes metal and tissue.

Structure-Activity Hazard Map:

  • Quinoline Core: Lipophilic carrier, facilitating skin absorption.

  • 7-Chloro Substituent: Increases stability and persistence in the environment.

  • 6-Bromomethyl Group: The "warhead"—responsible for acute toxicity and reactivity.

Part 3: Pre-Disposal Stabilization (Quenching)

Before disposal, it is Best Practice to chemically deactivate (quench) the reactive bromomethyl group, especially for residual amounts in glassware or small spills.

The Thiosulfate Method (Recommended) Sodium thiosulfate acts as a "soft" nucleophile, displacing the bromide ion and converting the toxic alkyl bromide into a non-volatile, water-soluble Bunte salt.

Reagents:

  • Sodium Thiosulfate (

    
    ), 10% aqueous solution.
    
  • Ethanol or Acetone (as a co-solvent).

Protocol:

  • Dissolve the residue or dilute the spill with a small amount of acetone/ethanol.

  • Add an excess of 10% Sodium Thiosulfate solution .

  • Stir or let stand for at least 1 hour . The solution will likely become cloudy or form a precipitate (the Bunte salt).

  • Result: The lachrymatory hazard is neutralized. The resulting mixture can now be handled as standard organic chemical waste.

Part 4: Waste Stream Classification

When preparing for pickup by your Environmental Health & Safety (EHS) or waste management contractor, classify the material as follows:

ParameterClassification
Waste Type Halogenated Organic
RCRA Code (USA) D002 (Corrosive), D003 (Reactive - potential)
Hazard Tags Toxic, Corrosive, Lachrymator
Container Type HDPE (High-Density Polyethylene) or Glass (Amber)
Segregation Keep separate from Oxidizers and Strong Bases

Part 5: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)
  • Containment: Transfer the solid into a screw-cap glass or HDPE jar.

  • Secondary Containment: Place the jar inside a clear, sealable plastic bag (Ziploc type). This prevents label corrosion and contains fumes if the cap loosens.

  • Labeling: Affix a hazardous waste tag to the outer bag .

    • Text: "Wait for EHS Pickup - 6-(Bromomethyl)-7-chloroquinoline - TOXIC / LACHRYMATOR".

  • Storage: Store in a ventilated chemical storage cabinet or fume hood until pickup. Do not store with flammables.

Scenario B: Liquid Waste (Mother Liquors/Solvents)
  • Segregation: Do not mix with non-halogenated solvents (like acetone/methanol) if possible, to reduce incineration costs.

  • Container: Use a dedicated "Halogenated Waste" carboy.

  • pH Check: If the waste solution is acidic (due to HBr formation), neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup.

  • Venting: Use a vented cap if the waste is fresh, as slow hydrolysis may generate gas.

Scenario C: Contaminated Sharps/Glassware
  • Rinsing: Triple-rinse glassware with acetone inside the fume hood. Collect rinsate as Halogenated Liquid Waste .

  • Deactivation: Soak the glassware in the Thiosulfate bath (see Part 3) for 1 hour.

  • Disposal: Discard rinsed/deactivated glass in the "Broken Glass" bin (if non-hazardous after rinse) or "Sharps" container.

Part 6: Visual Workflows

Figure 1: Disposal Decision Tree

DisposalWorkflow Start Waste Material Generated TypeCheck Identify Physical State Start->TypeCheck Solid Solid / Pure Compound TypeCheck->Solid Liquid Liquid / Solution TypeCheck->Liquid Spill Spill / Contamination TypeCheck->Spill SolidAction 1. Double Bag (HDPE/Glass) 2. Label 'Lachrymator' 3. Store in Hood Solid->SolidAction LiquidAction 1. Segregate: Halogenated 2. Neutralize pH (Bicarb) 3. Vented Cap Liquid->LiquidAction SpillAction 1. Evacuate Area 2. Don Full PPE 3. Apply Thiosulfate Spill->SpillAction Final Handover to EHS / Incineration SolidAction->Final LiquidAction->Final SpillAction->LiquidAction Collect Residue

Caption: Operational logic flow for categorizing and processing 6-(Bromomethyl)-7-chloroquinoline waste.

Figure 2: Chemical Deactivation Mechanism

Deactivation Toxic Toxic Electrophile (R-CH2-Br) Process Nucleophilic Substitution (Sn2 Reaction) Toxic->Process Reagent Quenching Agent (Sodium Thiosulfate) Reagent->Process Safe Bunte Salt (Water Soluble / Non-Volatile) Process->Safe 1 Hour Stirring

Caption: Mechanism of action for neutralizing the bromomethyl "warhead" using sodium thiosulfate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

  • Sigma-Aldrich. (2023).
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.